Fnc-TP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14FN6O13P3 |
|---|---|
Molecular Weight |
526.16 g/mol |
IUPAC Name |
[[(2R,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN6O13P3/c10-5-6(17)9(14-15-12,27-7(5)16-2-1-4(11)13-8(16)18)3-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5-7,17H,3H2,(H,22,23)(H,24,25)(H2,11,13,18)(H2,19,20,21)/t5-,6-,7+,9+/m0/s1 |
InChI Key |
BRACSMALKQTJNX-XZMZPDFPSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Fnc-TP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of Fnc-TP (4'-azido-2'-deoxy-2'-fluoroarabinofuranosylcytosine triphosphate). This compound is the pharmacologically active triphosphate form of FNC, a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant antiviral activity. This document details the molecular architecture of this compound, outlines a multi-step chemical synthesis for its parent nucleoside (FNC), and describes established methodologies for its subsequent conversion to the active triphosphate form. Experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the fields of medicinal chemistry, virology, and drug development.
Chemical Structure of this compound
This compound is a synthetic nucleoside analog characterized by key modifications to the sugar moiety of a deoxycytidine triphosphate. These modifications are crucial for its mechanism of action as a reverse transcriptase inhibitor.
The chemical structure of this compound is as follows:
-
Nucleobase: Cytosine
-
Sugar Moiety: A 2'-deoxyarabinofuranosyl ring with two critical substitutions:
-
A fluoro group (-F) at the 2'-position with up (arabino) stereochemistry.
-
An azido group (-N₃) at the 4'-position.
-
-
Phosphate Group: A triphosphate chain attached to the 5'-hydroxyl group of the sugar.
The IUPAC name for the parent nucleoside, FNC, is 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine. The presence of the 3'-hydroxyl group is a notable feature, which, despite its presence, allows this compound to act as a potent chain terminator of viral DNA synthesis.
Table 1: Physicochemical Properties of FNC (Parent Nucleoside)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁FN₆O₃ | [1] |
| Molecular Weight | 286.22 g/mol | [1] |
| Appearance | White solid | [2] |
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that can be conceptually divided into two major stages:
-
Synthesis of the FNC Nucleoside: The construction of the modified nucleoside from appropriate starting materials.
-
Triphosphorylation of FNC: The conversion of the FNC nucleoside into its active triphosphate form, this compound.
Synthesis of the FNC Nucleoside
A representative synthesis of FNC starts from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. The following diagram illustrates the key transformations in this synthesis.
Caption: Synthetic overview for the FNC nucleoside.
A detailed experimental protocol for a similar synthesis is outlined in the literature, involving the formation of a key intermediate followed by glycosylation and subsequent modifications to introduce the azido group and deprotection to yield FNC.
Triphosphorylation of FNC
Once the FNC nucleoside is obtained, it must be converted to its 5'-triphosphate derivative to become biologically active. Several established methods can be employed for this phosphorylation, with the Ludwig-Eckstein and Yoshikawa methods being prominent examples.
This "one-pot, three-step" procedure is widely used for the synthesis of modified nucleoside triphosphates due to its reliability and the generation of fewer by-products compared to other methods.[2] The general workflow is depicted below.
Caption: The Ludwig-Eckstein method for FNC triphosphorylation.
This method involves the direct 5'-monophosphorylation of an unprotected nucleoside using phosphorus oxychloride (POCl₃), followed by reaction with pyrophosphate.[2] While simpler due to the lack of protecting groups, it can sometimes lead to the formation of more by-products.[2]
Caption: The Yoshikawa method for FNC triphosphorylation.
Experimental Protocols
The following are generalized protocols for the key stages of this compound synthesis, adapted from established methodologies. Specific reaction conditions may require optimization for the FNC substrate.
General Protocol for FNC Nucleoside Synthesis
The synthesis of FNC is a multi-step process that requires expertise in organic chemistry. A detailed, step-by-step protocol can be found in the work by Wang et al. (2011), which describes the synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues.[2] The key steps generally involve:
-
Protection of the starting sugar: Benzoyl or other suitable protecting groups are used to protect the hydroxyl groups of the starting furanoside.
-
Fluorination: Introduction of the fluorine atom at the 2'-position.
-
Glycosylation: Coupling of the modified sugar with a silylated cytosine base.
-
Modification at the 4'-position: Conversion of a suitable leaving group at the 4'-position to an azido group.
-
Deprotection: Removal of all protecting groups to yield the final FNC nucleoside.
Table 2: Representative Yields for FNC Synthesis Steps (Adapted from similar syntheses)
| Step | Product | Yield (%) |
| Fluorination | 2-deoxy-2-fluoro-arabinofuranoside derivative | ~70-90% |
| Glycosylation | Protected fluorinated nucleoside | ~60-80% |
| Azidation | Protected 4'-azido nucleoside | ~50-70% |
| Deprotection | FNC | >90% |
Note: Yields are approximate and can vary based on specific reagents and conditions.
General Protocol for FNC Triphosphorylation (Ludwig-Eckstein Method)
This protocol is adapted from the method described by Ludwig and Eckstein.[3]
-
Protection of 3'-OH: The 3'-hydroxyl group of FNC is first protected, for example, as an acetate ester.
-
Reaction with Salicyl Phosphorochloridite: The 3'-O-protected FNC is dissolved in a suitable anhydrous solvent (e.g., pyridine/dioxane) and reacted with 2-chloro-1,3,2-benzodioxaphosphorin-4-one at room temperature.
-
Formation of the Cyclic Intermediate: A solution of tributylammonium pyrophosphate in anhydrous DMF is added to the reaction mixture.
-
Oxidation and Hydrolysis: An oxidizing agent, typically iodine in pyridine/water, is added to the mixture. This oxidizes the phosphorus(III) to phosphorus(V) and hydrolyzes the cyclic intermediate to yield the triphosphate.
-
Deprotection and Purification: The protecting group on the 3'-OH is removed, and the crude this compound is purified, typically by anion-exchange chromatography followed by reverse-phase HPLC.[4]
Purification of this compound
Purification of the final this compound product is critical to remove unreacted starting materials, monophosphate, and diphosphate by-products.
-
Anion-Exchange Chromatography: The crude reaction mixture is loaded onto an anion-exchange column (e.g., DEAE-Sephadex). Elution is performed with a gradient of a suitable buffer, such as triethylammonium bicarbonate (TEAB). Fractions are collected and analyzed (e.g., by TLC or HPLC).
-
Reverse-Phase HPLC: The fractions containing the triphosphate are pooled, lyophilized, and further purified by reverse-phase HPLC to yield high-purity this compound.
Conclusion
This technical guide provides a detailed overview of the chemical structure and synthesis of this compound. The synthesis of the parent nucleoside, FNC, involves a multi-step pathway requiring careful control of stereochemistry and functional group manipulations. The subsequent triphosphorylation, essential for its biological activity, can be achieved through established methods such as the Ludwig-Eckstein or Yoshikawa protocols. The provided experimental outlines and pathway diagrams serve as a valuable resource for researchers engaged in the synthesis and development of novel antiviral agents. Careful optimization of reaction conditions and rigorous purification are paramount to obtaining high-quality this compound for biological and preclinical studies.
References
Spectrum of Antiviral Activity of Fnc-TP: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Favipiravir is a prodrug that, upon intracellular metabolism to its active form, favipiravir ribofuranosyl-5'-triphosphate (Fnc-TP), exhibits potent and broad-spectrum antiviral activity against a wide range of RNA viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation. The primary mechanism of this compound is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.[1][2] This inhibition occurs through two main pathways: chain termination of the nascent viral RNA strand and lethal mutagenesis, where the incorporation of this compound into the viral genome induces a high rate of mutations, leading to non-viable viral progeny.[3][4][5] This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Mechanism of Action of this compound
Favipiravir, a pyrazinecarboxamide derivative, is administered as a prodrug and must undergo intracellular conversion to its active triphosphate form, this compound, to exert its antiviral effect.[1][2][6]
Intracellular Activation Pathway
The intracellular activation of favipiravir involves a two-step enzymatic process:
-
Phosphoribosylation: Favipiravir is first converted to its ribofuranosyl 5'-monophosphate (Fnc-MP) form by cellular enzymes.[1]
-
Phosphorylation: Fnc-MP is subsequently phosphorylated by cellular kinases to the active triphosphate form, this compound.[1][6]
This intracellular conversion is crucial for the drug's activity, as favipiravir itself does not inhibit the viral RdRp.[1]
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
This compound acts as a purine nucleotide analog and is recognized as a substrate by the viral RdRp.[7][8] Its incorporation into the nascent viral RNA chain leads to two primary antiviral effects:
-
Chain Termination: The presence of this compound in the growing RNA strand can halt further elongation, effectively terminating viral genome replication.
-
Lethal Mutagenesis: this compound can be incorporated in place of guanine or adenine.[4] This misincorporation leads to an accumulation of mutations in the viral genome during subsequent rounds of replication.[3][4] The increased mutation rate surpasses the virus's error threshold, resulting in the production of non-infectious or non-viable viral particles.[3][4][9]
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actanaturae.ru [actanaturae.ru]
- 7. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
The Role of Favipiravir Triphosphate (FNC-TP) in the Inhibition of Viral RNA-Dependent RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of our pandemic preparedness strategy. Favipiravir (T-705) is a potent antiviral compound that has demonstrated efficacy against a wide range of RNA viruses. Its mechanism of action is contingent upon its intracellular conversion to the active metabolite, favipiravir ribofuranosyl-5'-triphosphate (FNC-TP or T-705-RTP). This technical guide provides an in-depth examination of the pivotal role of this compound in the inhibition of viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for the replication and transcription of viral RNA genomes. We will explore the dual mechanisms of chain termination and lethal mutagenesis, present quantitative data on its inhibitory activity, and provide detailed protocols for key experimental assays.
Introduction to Favipiravir and its Activation
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a prodrug that, upon entering a host cell, undergoes a series of enzymatic modifications to become the pharmacologically active this compound.[1][2] This intracellular phosphorylation is a crucial step for its antiviral activity. The active this compound is then recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide analog.[3][4] The conserved nature of the RdRp catalytic domain across a wide array of RNA viruses is the basis for Favipiravir's broad-spectrum activity.[2][5]
Mechanism of Action: A Dual Approach to Viral Inhibition
This compound employs a two-pronged strategy to thwart viral replication: chain termination and lethal mutagenesis.
2.1. Chain Termination:
This compound acts as a competitive inhibitor of the natural purine nucleoside triphosphates (ATP and GTP) for incorporation into the nascent viral RNA strand by the RdRp.[6][7] Once incorporated, the presence of the modified base can hinder the translocation of the polymerase and the subsequent addition of the next nucleotide, leading to premature termination of RNA synthesis.[6][8] While a single incorporation may only slow down RNA extension, the incorporation of two consecutive this compound molecules has been shown to effectively halt further elongation.[8][9]
2.2. Lethal Mutagenesis:
A key aspect of this compound's antiviral activity is its ability to induce lethal mutagenesis.[10][11][12] Due to the tautomeric nature of its base, this compound can be ambiguously recognized by the RdRp as either a guanine or an adenine analog.[8] This leads to an increased frequency of G-to-A and C-to-T transition mutations in the newly synthesized viral RNA.[10] The accumulation of these mutations throughout the viral genome surpasses the error threshold for viral viability, resulting in the production of non-infectious viral progeny and ultimately, the collapse of the viral population.[10][11]
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of Favipiravir and its active form, this compound, has been quantified against a diverse range of RNA viruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values obtained from various in vitro studies.
Table 1: In Vitro Antiviral Activity of Favipiravir (EC50 Values)
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.19 - 5.03 | [13] |
| Influenza A (H3N2) | MDCK | 0.45 - 5.99 | [13] | |
| Influenza B | MDCK | 0.57 - 5.3 | [13] | |
| Influenza A (H5N1) | MDCK | ~0.08 - 3 | [14] | |
| Arenaviridae | Junin virus | Vero | 0.79 - 0.94 µg/mL | [15] |
| Pichinde virus | Vero | 0.79 - 0.94 µg/mL | [15] | |
| Lassa virus | Vero | 1.7 - 11.1 µg/mL (EC90) | [15] | |
| Bunyaviridae | Rift Valley Fever virus | Vero | 32 - 191 | [9] |
| La Crosse virus | Vero | 32 - 191 | [9] | |
| Caliciviridae | Norovirus (replicon) | - | 21 | [6] |
Table 2: In Vitro Inhibitory Activity of this compound against Viral RdRp (IC50 Values)
| Virus | Enzyme | IC50 (µM) | Reference |
| Influenza A virus | RNA-dependent RNA polymerase | 0.341 | [11] |
| Human Norovirus | RNA-dependent RNA polymerase | ~2.5 | [6] |
Signaling Pathway and Experimental Workflows
Intracellular Activation of Favipiravir and RdRp Inhibition
The following diagram illustrates the conversion of the prodrug Favipiravir to its active triphosphate form, this compound, and its subsequent interaction with the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis.
Caption: Intracellular activation of Favipiravir and its inhibitory effect on viral RdRp.
Experimental Workflow: Plaque Reduction Assay
This diagram outlines the typical workflow for a plaque reduction assay, a common method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Caption: Workflow of a typical plaque reduction assay for antiviral testing.
Logical Relationship: Dual Inhibition Mechanisms
This diagram illustrates the two primary mechanisms by which this compound inhibits viral replication, highlighting their combined effect on reducing viable virus production.
Caption: The dual mechanisms of this compound leading to reduced viral fitness.
Detailed Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units (PFU)/mL).
-
Favipiravir stock solution.
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM)).
-
Fetal Bovine Serum (FBS).
-
Semi-solid overlay medium (e.g., 1.2% agarose in cell culture medium).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate at 37°C with 5% CO2 until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of Favipiravir in cell culture medium.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and add the different concentrations of Favipiravir to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay Application: After a 1-hour incubation with the compound, remove the medium and overlay the cells with the semi-solid overlay medium containing the corresponding concentrations of Favipiravir.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).
-
Plaque Visualization: Fix the cells with the fixative solution for at least 1 hour. Remove the overlay and stain the cell monolayer with the staining solution for 15-30 minutes. Gently wash the wells with water to remove excess stain.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an antiviral compound to protect cells from the virus-induced cell death or morphological changes (cytopathic effect).
Materials:
-
Confluent monolayer of susceptible host cells in 96-well plates.
-
Virus stock of known titer.
-
Favipiravir stock solution.
-
Cell culture medium.
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Add serial dilutions of Favipiravir to the wells, followed by the addition of a viral dilution that causes a significant CPE within a few days. Include virus and cell controls.
-
Incubation: Incubate the plate at 37°C with 5% CO2 until the virus control wells show the desired level of CPE (typically 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. The EC50 is the concentration of Favipiravir that results in a 50% protection of the cells from virus-induced CPE.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates.
-
Virus stock.
-
Favipiravir stock solution.
-
Cell culture medium.
Procedure:
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI). After viral adsorption, treat the cells with serial dilutions of Favipiravir.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Harvest the supernatant from each well, which contains the progeny virus.
-
Virus Tittering: Determine the titer of the harvested virus from each well using a standard plaque assay or TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The EC90 or EC99 (the concentration that reduces the virus yield by 90% or 99%, respectively) is calculated by comparing the virus titers from the treated wells to the virus control.
In Vitro RdRp Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp.
-
RNA template and a complementary 5'-radiolabeled or fluorescently labeled primer.
-
This compound.
-
A mixture of the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
Reaction buffer containing MgCl2 and other necessary salts.
-
Denaturing polyacrylamide gel.
Procedure:
-
Reaction Setup: In a reaction tube, combine the purified RdRp, the annealed RNA template-primer duplex, and the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Reaction Initiation: Initiate the polymerase reaction by adding the mixture of natural NTPs.
-
Incubation: Incubate the reaction at the optimal temperature for the RdRp (e.g., 30-37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Product Analysis: Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: Visualize the radiolabeled or fluorescently labeled RNA products. The inhibition of primer extension in the presence of this compound is quantified to determine the IC50 value.
Conclusion
This compound, the active metabolite of Favipiravir, represents a significant advancement in the field of antiviral therapy. Its ability to potently inhibit the RNA-dependent RNA polymerase of a wide array of RNA viruses through the dual mechanisms of chain termination and lethal mutagenesis underscores its importance as a broad-spectrum antiviral agent. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to combat existing and future viral threats. Further research into the precise molecular interactions between this compound and various viral RdRps will undoubtedly pave the way for the development of next-generation polymerase inhibitors with enhanced efficacy and specificity.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 6. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of T-705 against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase | PLOS One [journals.plos.org]
- 9. The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pblassaysci.com [pblassaysci.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
Azvudine Triphosphate (FNC-TP) as a Chain Terminator in Viral DNA Synthesis
An in-depth analysis of the role of FNC-TP as a chain terminator in viral nucleic acid synthesis reveals a critical ambiguity in the nomenclature. "this compound" can refer to the active triphosphate forms of two distinct antiviral drugs: Favipiravir (T-705) and Azvudine (FNC). While both function as nucleotide analog inhibitors, they target different classes of viral polymerases and have different primary mechanisms of action. This guide will elucidate the roles of both molecules, with a particular focus on Azvudine's activity in viral DNA synthesis, which aligns with the core of the topic.
Azvudine, or FNC (2′-deoxy-2′-β-fluoro-4′-azidocytidine), is a cytidine analog that has demonstrated potent antiviral activity against retroviruses and some RNA viruses.[1][2] Its active form, this compound, functions as a chain terminator in viral DNA synthesis, particularly by inhibiting reverse transcriptases.
Mechanism of Action
FNC is a prodrug that is intracellularly phosphorylated to its active triphosphate form, this compound.[1] this compound competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent DNA chain by viral reverse transcriptases (RTs) and some RNA-dependent RNA polymerases (RdRps).[1][3] The incorporation of FNC-MP into the growing nucleic acid strand leads to chain termination. This is because the 4'-azido group on the ribose sugar sterically hinders the formation of a phosphodiester bond with the incoming nucleotide, thereby halting further elongation of the DNA chain.[1][4][5]
dot
Caption: Activation of Azvudine and its role in chain termination.
Quantitative Data on Polymerase Inhibition
The inhibitory activity of this compound has been quantified against several viral polymerases. The efficiency of incorporation and subsequent chain termination varies depending on the specific polymerase.
| Virus | Polymerase | IC50 (µM) | Selectivity (vs dCTP) | Reference |
| HIV-1 | Reverse Transcriptase (RNA-dependent) | 5.3 | 2.6 | [3][6] |
| HIV-1 | Reverse Transcriptase (DNA-dependent) | 4.6 | 3.2 | [3][6] |
| Hepatitis C Virus (HCV) | RNA-dependent RNA Polymerase | - | - | [1][2] |
| Dengue Virus (DENV-2) | RNA-dependent RNA Polymerase | - | - | [1][2] |
| Respiratory Syncytial Virus (RSV) | RNA-dependent RNA Polymerase | - | - | [1][2] |
| SARS-CoV-2 | RNA-dependent RNA Polymerase | - | Poor Substrate | [1][2] |
Note: More specific Ki, Vmax, and Km values are often determined in specialized studies but are not always available in general literature.
Experimental Protocols
This assay is used to determine the kinetics of this compound incorporation by a viral polymerase.
-
Primer-Template Preparation: A primer (e.g., a Cy5-labeled DNA oligonucleotide) is annealed to a template strand (RNA or DNA) designed to allow for the incorporation of a single nucleotide analog opposite a specific base.[3]
-
Reaction Mixture: The primer-template complex is incubated with the viral polymerase (e.g., HIV-1 RT), a buffer solution, and varying concentrations of this compound or the natural dCTP.[3]
-
Reaction and Quenching: The reaction is initiated and allowed to proceed for a specific time, then quenched (e.g., with EDTA).
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The bands corresponding to the original primer and the extended product are visualized (e.g., by fluorescence scanning).[3]
-
Data Analysis: The fraction of extended primer is plotted against the nucleotide concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km.[3]
dot
Caption: Workflow for single-nucleotide incorporation assay.
This assay confirms that the incorporation of FNC-MP results in the cessation of DNA synthesis.
-
Primer Extension: A primer-template duplex is incubated with the viral polymerase, a limited concentration of dNTPs, and this compound to allow for the incorporation of FNC-MP.
-
Addition of Excess dNTPs: After the initial incorporation, a high concentration of all four natural dNTPs is added to the reaction.
-
Analysis: The reaction products are analyzed by PAGE. If FNC-MP is a chain terminator, the product length will not increase after the addition of excess dNTPs.[6]
Favipiravir Triphosphate (T-705 RTP) in Viral RNA Synthesis
Favipiravir (T-705) is a broad-spectrum antiviral agent primarily effective against RNA viruses.[7][8][9] Its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705 RTP), targets viral RNA-dependent RNA polymerases (RdRp).[8][10][11]
Mechanism of Action
Favipiravir is a prodrug that is intracellularly converted to T-705 RTP.[8][10] This active form is recognized as a purine nucleotide analog by viral RdRps and is incorporated into the nascent viral RNA strand.[12][13] The antiviral effect of Favipiravir is believed to be twofold: it can act as a chain terminator to a certain extent, and it can also induce lethal mutagenesis by causing mutations in the viral genome upon incorporation.[10]
dot
Caption: Activation of Favipiravir and its dual mechanism of action.
Quantitative Data on Antiviral Activity
The efficacy of Favipiravir has been measured against a variety of RNA viruses, typically reported as EC50 values from cell-based assays.
| Virus Family | Virus | Cell Type | EC50 (µg/mL) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.03-0.47 | [14] |
| Influenza B | MDCK | 0.04-0.39 | [14] | |
| Avian Influenza (H5N1) | MDCK | 0.1-0.5 | [14] | |
| Arenaviridae | Lassa Virus | Vero | 6.6-13 | [15] |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 0.5-2.0 | [15] |
| Flaviviridae | Yellow Fever Virus | Vero | 1.0-3.5 | [15] |
| Filoviridae | Ebola Virus | Vero | 10 | [15] |
Experimental Protocols
This is a standard method to determine the antiviral activity of a compound in cell culture.
-
Cell Seeding: A monolayer of susceptible cells (e.g., MDCK for influenza) is grown in well plates.
-
Virus Infection: The cells are infected with a known amount of virus for a short period.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral compound.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Conclusion
While both Azvudine triphosphate and Favipiravir triphosphate can be referred to as "this compound" in certain contexts and both act as nucleotide analog inhibitors, they have distinct primary targets and mechanisms. Azvudine's this compound is a potent chain terminator of viral DNA synthesis, making it a key therapeutic agent against retroviruses like HIV. Favipiravir's T-705 RTP primarily targets viral RNA polymerases, leading to inhibition of RNA synthesis through a combination of chain termination and lethal mutagenesis, demonstrating broad-spectrum activity against various RNA viruses. For researchers and drug development professionals, understanding these distinctions is crucial for the targeted application and development of these important antiviral compounds.
References
- 1. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Favipiravir, a new concept of antiviral drug against influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Vadodara [sterispharma.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Azvudine (FNC): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azvudine (FNC), a novel nucleoside analog, has emerged as a significant broad-spectrum antiviral agent. Initially investigated for Hepatitis C, its potent inhibitory effects on viral replication have led to its development and conditional approval for the treatment of Human Immunodeficiency Virus (HIV) and COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental findings, and clinical development of Azvudine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Azvudine, chemically known as 2′-Deoxy-2′-β-fluoro-4′-azidocytidine, is a cytidine analog that acts as a potent inhibitor of viral replication. Its discovery can be traced back to research on nucleoside analogs as antiviral agents. The initial development was led by Professor Chang Jun-biao of Zhengzhou University, with subsequent development and commercialization by Henan Sincere Biotech Co., Ltd. Azvudine's unique dual-target mechanism of action, inhibiting both reverse transcriptase in retroviruses and RNA-dependent RNA polymerase (RdRp) in RNA viruses, provides a broad spectrum of antiviral activity.
Discovery and Preclinical Development
The journey of Azvudine began with the exploration of nucleoside analogs for the treatment of Hepatitis C. Subsequent research revealed its potent activity against a range of viruses, most notably HIV and, more recently, SARS-CoV-2.
Antiviral Activity In Vitro
Azvudine has demonstrated potent antiviral activity against various viruses in cell-based assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, have been determined in various cell lines.
| Virus | Cell Line | EC50 | Reference |
| HIV-1 | Various | 0.03–6.92 nM | |
| HIV-2 | Various | 0.018–0.025 nM | |
| Hepatitis C Virus (HCV) | - | Potent Inhibition (Specific EC50 not cited) | |
| SARS-CoV-2 | Vero E6 | 1.2 - 4.3 µM |
Cytotoxicity
The cytotoxic effects of Azvudine have been evaluated in various cell lines to determine its therapeutic index. The 50% cytotoxic concentration (CC50) is a measure of the drug's toxicity to cells. A higher CC50 value indicates lower cytotoxicity.
| Cell Line | CC50 | Reference |
| Various | >100 µM (HIV) |
Mechanism of Action
Azvudine is a prodrug that is converted into its active triphosphate form within the host cell. This active metabolite then interferes with viral replication through a dual mechanism of action.
Inhibition of Reverse Transcriptase (HIV)
In the case of HIV, the triphosphate form of Azvudine acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It is incorporated into the growing viral DNA chain, leading to chain termination and halting the replication process.
Inhibition of RNA-dependent RNA Polymerase (RdRp) (SARS-CoV-2)
For RNA viruses like SARS-CoV-2, the active metabolite of Azvudine targets the RNA-dependent RNA polymerase (RdRp) enzyme. By incorporating into the viral RNA, it disrupts the synthesis of new viral RNA, thereby inhibiting viral replication.
Diagram of Azvudine's Mechanism of Action
Caption: Mechanism of action of Azvudine in inhibiting viral replication.
Pharmacokinetics
Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of Azvudine.
| Species | Administration | Bioavailability | Key Findings | Reference |
| Rat | Oral | - | Good oral absorption | |
| Dog | Oral | 83% | Excellent oral bioavailability |
Clinical Development
Azvudine has undergone several clinical trials to evaluate its safety and efficacy in treating HIV and COVID-19.
HIV Treatment
Clinical trials have demonstrated that Azvudine, in combination with other antiretroviral drugs, is effective in treating adults with high viral loads of HIV-1. This led to its conditional approval in China for this indication in July 2021.
COVID-19 Treatment
Following the outbreak of the COVID-19 pandemic, the potential of Azvudine as a treatment was investigated. Clinical trials, such as NCT04668235, have shown that Azvudine can reduce the time to nucleic acid negativity and improve clinical symptoms in patients with mild to moderate COVID-19. This resulted in its conditional approval for the treatment of adult patients with COVID-19 in China in July 2022.
Diagram of the Drug Discovery and Development Workflow for Azvudine
Caption: The discovery and development workflow of Azvudine.
Key Experimental Protocols (Principles)
While detailed, step-by-step protocols are often specific to the conducting laboratory, the following outlines the principles of key experiments used in the development of Azvudine.
In Vitro Antiviral Activity Assay (e.g., Plaque Reduction Assay)
-
Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in appropriate media.
-
Virus Inoculation: A known amount of the virus is used to infect the cells.
-
Drug Treatment: The infected cells are treated with various concentrations of Azvudine.
-
Incubation: The treated cells are incubated to allow for viral replication and plaque formation.
-
Plaque Visualization and Counting: Plaques (areas of cell death) are stained and counted.
-
EC50 Determination: The concentration of Azvudine that reduces the number of plaques by 50% is calculated as the EC50.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Drug Treatment: Cells are treated with a range of concentrations of Azvudine.
-
Incubation: The plate is incubated to allow the drug to exert its effects.
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer.
-
CC50 Calculation: The concentration of Azvudine that reduces cell viability by 50% is calculated as the CC50.
In Vivo Efficacy Studies (Animal Models)
-
Animal Model: An appropriate animal model (e.g., transgenic mice susceptible to HIV infection or a relevant model for SARS-CoV-2) is used.
-
Infection: Animals are infected with the target virus.
-
Drug Administration: A treatment group receives Azvudine, while a control group receives a placebo.
-
Monitoring: Animals are monitored for clinical signs of disease, and viral load is measured in relevant tissues or blood.
-
Endpoint Analysis: The efficacy of Azvudine is determined by comparing the viral load and disease progression between the treated and control groups.
Pharmacokinetic Studies (Animal Models)
-
Drug Administration: A known dose of Azvudine is administered to animals (e.g., rats, dogs) via the intended clinical route (e.g., oral).
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Drug Concentration Analysis: The concentration of Azvudine and its metabolites in the plasma is measured using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated to describe the drug's absorption, distribution, metabolism, and excretion.
Diagram of a General Viral Replication Signaling Pathway and Azvudine's Intervention
The Bioorthogonal Reactivity of Fnc-TP: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fnc-TP, the triphosphorylated form of 2'-Deoxy-2'-β-fluoro-4'-azidocytidine (FNC), is the intracellularly active metabolite of the potent nucleoside reverse transcriptase inhibitor (NRTI), FNC. With demonstrated antiviral activity against HIV, HBV, and HCV, this compound's mechanism of action involves its incorporation into nascent viral DNA, leading to chain termination. Beyond its therapeutic role, the chemical structure of this compound possesses a key feature for advanced biochemical applications: a 4'-azido group. This azide moiety positions this compound as a powerful tool for bioorthogonal chemistry, enabling the specific labeling and visualization of viral genetic material.[1]
This technical guide provides an in-depth exploration of the bioorthogonal reactivity of this compound. While specific kinetic data for this compound's bioorthogonal reactions are not yet extensively published, this document outlines the fundamental principles, generalized experimental protocols, and potential applications based on established knowledge of azide-alkyne cycloaddition reactions.
Core Concept: Bioorthogonal "Click" Chemistry
The azide group on this compound allows it to participate in "click chemistry," a class of reactions that are rapid, selective, and biocompatible.[2] These reactions can occur within a biological environment without interfering with native cellular processes. The two primary types of click chemistry relevant to this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions. While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The ring strain of these molecules provides the activation energy for a rapid and spontaneous reaction with azides.[3]
Quantitative Data on Bioorthogonal Reactions
While specific kinetic data for the reaction of this compound with various alkynes are not available in the current literature, we can infer expected reactivity based on studies of other azide-containing molecules with commonly used cyclooctynes. The reaction rates are typically determined by monitoring the disappearance of the alkyne or the formation of the triazole product.
| Reactants | Reaction Type | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| Azide + DBCO-alkyne | SPAAC | 0.1 - 1.0 | Fast and widely used. The reaction can be monitored by the decrease in DBCO absorbance at ~310 nm.[4] |
| Azide + BCN-alkyne | SPAAC | 0.07 - 0.63 | Generally faster than with DBCO, but can be too rapid to monitor with some techniques.[5] |
| Azide + Terminal Alkyne | CuAAC | Varies (catalyst dependent) | High efficiency but requires a copper(I) catalyst, which can be toxic to cells. |
Note: The actual reaction kinetics of this compound may vary depending on steric hindrance from the deoxyribose and triphosphate moieties, as well as the local microenvironment of the incorporated nucleotide within the DNA strand.
Experimental Protocols
The following are generalized protocols for the bioorthogonal labeling of viral DNA using this compound. These should be optimized for specific experimental systems.
Metabolic Incorporation of this compound into Viral DNA
This protocol describes the introduction of the azide handle into the target viral DNA.
Objective: To have viral reverse transcriptase incorporate this compound into the newly synthesized viral DNA strand.
Materials:
-
Virus-permissive host cells
-
FNC (the cell-permeable prodrug of this compound)
-
Cell culture medium and supplements
-
Virus stock
-
DNA extraction kit
Procedure:
-
Culture host cells to the desired confluency.
-
Pre-treat the cells with an appropriate concentration of FNC for a sufficient duration to allow for cellular uptake and intracellular phosphorylation to this compound. The optimal concentration and time will depend on the cell type and virus being studied and should be determined empirically.
-
Infect the FNC-treated cells with the virus of interest.
-
Allow the infection to proceed for a time course that permits viral reverse transcription and incorporation of this compound into the viral DNA.
-
At the desired time points, harvest the cells and extract the total DNA using a commercial DNA extraction kit.
Bioorthogonal Labeling of this compound-Containing DNA via SPAAC
This protocol describes the "clicking" of a fluorescent probe onto the azide-modified viral DNA.
Objective: To covalently attach a reporter molecule (e.g., a fluorophore) to the this compound-labeled viral DNA.
Materials:
-
Extracted DNA containing incorporated this compound
-
DBCO- or BCN-functionalized fluorescent dye (e.g., DBCO-Cy5, BCN-FITC)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DNA purification method (e.g., ethanol precipitation, spin column)
Procedure:
-
Resuspend the extracted DNA in the reaction buffer.
-
Add the DBCO- or BCN-functionalized fluorescent dye to the DNA solution. A molar excess of the dye is typically used to ensure complete labeling.
-
Incubate the reaction mixture at room temperature. The reaction time will depend on the specific cyclooctyne used but is generally complete within 1-4 hours.
-
Protect the reaction from light if using a light-sensitive fluorophore.
-
Purify the labeled DNA from the unreacted dye using a suitable method.
-
The labeled DNA is now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or sequencing-based approaches.
Visualizations of Workflows and Pathways
Experimental Workflow for Labeling Viral DNA
Caption: Workflow for visualizing viral DNA using this compound.
Generalized Signaling Pathway for Antiviral Action and Bioorthogonal Application
Caption: this compound's dual role in therapy and research.
Applications in Drug Development and Research
The ability to specifically label viral DNA using this compound opens up numerous avenues for research and drug development:
-
High-Resolution Imaging of Viral Replication: By attaching bright, photostable fluorophores to this compound-labeled DNA, researchers can visualize the subcellular localization of viral replication complexes with high precision.
-
Quantification of Viral Load: Flow cytometry can be used to quantify the amount of labeled viral DNA in a population of cells, providing a sensitive measure of infection levels.
-
Understanding Drug Efficacy: The efficiency of this compound incorporation and subsequent labeling can serve as a direct readout of the activity of FNC and other NRTIs.
-
Development of Novel Diagnostics: The specific labeling of viral DNA could be adapted for diagnostic assays to detect the presence of viral genetic material.
-
Probing DNA-Protein Interactions: The azide handle can be used to attach cross-linking agents or affinity tags to identify proteins that interact with the viral DNA during replication.
Conclusion
This compound is a promising molecule that bridges therapeutics and advanced research methodologies. Its role as a chain-terminating reverse transcriptase inhibitor is complemented by the presence of a bioorthogonal azide handle. While further studies are needed to quantify its specific reaction kinetics, the principles of click chemistry provide a robust framework for its application in labeling and visualizing viral DNA. The protocols and workflows outlined in this guide offer a starting point for researchers to harness the bioorthogonal reactivity of this compound to gain deeper insights into virology and to accelerate the development of new antiviral strategies.
References
Methodological & Application
Application Notes and Protocols for FNC-TP In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (FNC) is a potent antiviral agent that exhibits a broad spectrum of activity against various RNA viruses.[1][2][3] Its mechanism of action relies on its intracellular conversion to the active form, Favipiravir triphosphate (FNC-TP), also known as Favipiravir-RTP or T-705-RTP.[2] this compound functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[4][2][3] This document provides detailed protocols for in vitro assays to determine the antiviral efficacy of FNC, the prodrug of this compound.
Mechanism of Action
Favipiravir acts as a prodrug, meaning it is administered in an inactive form and is metabolized into its active form within the host's cells.[2] Once inside the cell, FNC undergoes phosphoribosylation to form FNC-monophosphate (FNC-MP) and is subsequently phosphorylated to its active triphosphate form, this compound. This compound then competes with purine nucleosides for binding to the viral RNA-dependent RNA polymerase (RdRp), ultimately inhibiting viral RNA synthesis and replication.[2]
References
Application Notes and Protocols for Click Chemistry Labeling of Oligonucleotides using a Strained Alkene-Modified Nucleoside Triphosphate
Introduction
Click chemistry has revolutionized the field of bioconjugation, offering a highly efficient and specific method for labeling biomolecules such as oligonucleotides. These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and performance in aqueous environments. For researchers, scientists, and drug development professionals, the ability to precisely label oligonucleotides opens up a vast array of applications, from diagnostics and imaging to the development of novel therapeutics.
This document provides detailed application notes and protocols for the labeling of oligonucleotides using a hypothetical strained alkene-modified nucleoside triphosphate, herein referred to as "Fnc-TP" (representing a furan-norbornene-trans-cyclooctene like reactive moiety). The protocols are based on the well-established principles of inverse-electron-demand Diels-Alder (IEDDA) chemistry, a cornerstone of bioorthogonal click reactions. The workflow involves two main stages: the enzymatic incorporation of the Fnc-modified nucleotide into the oligonucleotide, followed by the click reaction with a tetrazine-functionalized molecule of interest.
Core Principle: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The labeling strategy is centered around the IEDDA reaction, a rapid and highly selective cycloaddition between an electron-rich strained alkene (the dienophile, represented by our "Fnc" group) and an electron-poor diene (a tetrazine). This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency under biological conditions without interfering with native cellular processes. The reaction results in a stable covalent bond, securely attaching the label to the oligonucleotide.
Figure 1. The IEDDA reaction between an Fnc-modified oligonucleotide and a tetrazine-label.
Application Notes
The enzymatic incorporation of a clickable handle like this compound followed by a bioorthogonal click reaction offers several advantages for oligonucleotide labeling:
-
Site-Specific Labeling: Enzymatic incorporation allows for precise placement of the label at the 3'-terminus or at internal sites, depending on the chosen polymerase and template.
-
High Efficiency and Speed: IEDDA reactions are among the fastest bioorthogonal reactions, often reaching completion within minutes at room temperature.
-
Bioorthogonality: The reaction is highly specific and does not cross-react with other functional groups found in biological systems, making it suitable for in vitro and in vivo applications.
-
Versatility: A wide variety of tetrazine-modified labels are commercially available, including fluorescent dyes, biotin, and affinity tags, allowing for diverse applications.
Applications in Research and Drug Development
The ability to label oligonucleotides with high precision has significant implications across various fields:
-
Fluorescence Imaging: Labeled oligonucleotides can be used as probes for in situ hybridization (FISH) to visualize the localization of specific DNA or RNA sequences within cells.
-
Pull-Down Assays: Biotin-labeled oligonucleotides can be used to isolate and identify binding partners (proteins or other nucleic acids).
-
Drug Delivery and Targeting: Labeled therapeutic oligonucleotides (e.g., antisense oligonucleotides, siRNAs) can be tracked to monitor their biodistribution and cellular uptake.
-
High-Throughput Screening: Fluorescently labeled oligonucleotides are employed in various assays for drug discovery and diagnostics.
Quantitative Data Summary
The efficiency of the enzymatic incorporation and the subsequent click chemistry labeling can be influenced by various factors. The following table summarizes typical reaction parameters and expected outcomes based on literature for analogous systems (e.g., TCO-tetrazine ligations).
| Parameter | Enzymatic Incorporation (TdT) | IEDDA Click Labeling |
| Reactants | Oligonucleotide, this compound, TdT Enzyme | Fnc-Oligonucleotide, Tetrazine-Label |
| Typical Concentration | Oligo: 10-50 µM; this compound: 100-500 µM | Oligo: 1-20 µM; Label: 1.5-5 equiv. |
| Reaction Buffer | TdT Reaction Buffer | PBS or Tris-based buffer, pH 7.4 |
| Temperature | 37 °C | Room Temperature (20-25 °C) |
| Reaction Time | 30-120 minutes | 5-60 minutes |
| Typical Efficiency/Yield | > 90% incorporation | > 95% conjugation |
Experimental Protocols
The following protocols provide a step-by-step guide for the labeling of oligonucleotides using this compound.
Protocol 1: Enzymatic Incorporation of this compound at the 3'-Terminus
This protocol describes the addition of a single Fnc-modified nucleotide to the 3'-end of an oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT).
Figure 2. Workflow for enzymatic incorporation of this compound.
Materials:
-
Single-stranded DNA or RNA oligonucleotide
-
This compound (e.g., 1 mM stock in nuclease-free water)
-
Terminal deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer (as supplied by the manufacturer)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Glycogen (molecular biology grade)
-
Spin column for oligonucleotide purification (optional)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components on ice:
-
Oligonucleotide: 1 nmol (e.g., 5 µL of a 200 µM stock)
-
TdT Reaction Buffer (10x): 2 µL
-
This compound (1 mM): 2 µL (final concentration 100 µM)
-
TdT Enzyme: 1 µL (e.g., 20 units)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by heat inactivation at 70°C for 10 minutes.
-
Purification (Ethanol Precipitation): a. Add 2 µL of 3 M Sodium Acetate, pH 5.2, and 1 µL of glycogen to the reaction mixture. b. Add 60 µL of ice-cold 100% ethanol. c. Vortex briefly and incubate at -20°C for at least 30 minutes. d. Centrifuge at >12,000 x g for 15 minutes at 4°C. e. Carefully aspirate and discard the supernatant. f. Wash the pellet with 200 µL of 70% ethanol and centrifuge for 5 minutes. g. Remove the supernatant and air-dry the pellet for 5-10 minutes. h. Resuspend the purified Fnc-modified oligonucleotide in a desired volume of nuclease-free water or buffer.
-
Quantification: Determine the concentration of the purified Fnc-oligonucleotide using a spectrophotometer (e.g., NanoDrop).
Protocol 2: IEDDA Click Chemistry Labeling of Fnc-Modified Oligonucleotide
This protocol describes the labeling of the Fnc-modified oligonucleotide with a tetrazine-functionalized molecule.
Figure 3. Workflow for IEDDA click labeling.
Materials:
-
Purified Fnc-modified oligonucleotide
-
Tetrazine-functionalized label (e.g., fluorescent dye, biotin) dissolved in DMSO (e.g., 10 mM stock)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification supplies (as in Protocol 1)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, dilute the Fnc-modified oligonucleotide to a final concentration of 10 µM in PBS. For example, use 10 pmol of the oligonucleotide in a final volume of 10 µL. b. Add the tetrazine-label stock solution to the oligonucleotide solution. A 2-fold molar excess of the label over the oligonucleotide is a good starting point (e.g., add 0.2 µL of a 1 mM tetrazine-label stock to the 10 µL reaction).
-
Incubation: Mix gently and incubate at room temperature for 30 minutes. The reaction is often complete in a shorter time, but 30 minutes ensures high efficiency.
-
Purification: Purify the labeled oligonucleotide from the excess unreacted label using ethanol precipitation or a suitable spin column according to the manufacturer's instructions.
-
Analysis (Optional but Recommended): The success of the labeling can be confirmed by various methods:
-
Gel Electrophoresis: A shift in the mobility of the oligonucleotide upon labeling can be observed on a denaturing polyacrylamide gel. If a fluorescent label was used, the band can be visualized under the appropriate excitation wavelength.
-
HPLC: Reverse-phase HPLC can be used to separate the labeled oligonucleotide from the unlabeled starting material and the free label, confirming the reaction's success and purity of the product.
-
Mass Spectrometry: The exact mass of the labeled oligonucleotide can be confirmed by mass spectrometry.
-
Disclaimer: The reagent "this compound" is a hypothetical name used for the purpose of these application notes, based on an interpretation of furan, norbornene, and trans-cyclooctene chemistries. The provided protocols are based on well-established principles of enzymatic oligonucleotide modification and bioorthogonal IEDDA click chemistry. Researchers should adapt these protocols based on the specific characteristics of their actual reagents and experimental goals.
Application Notes and Protocols for FNC in HIV Drug Resistance Studies
Introduction
These application notes provide a comprehensive overview of the use of 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), also known as Azvudine, in the context of Human Immunodeficiency Virus (HIV) drug resistance studies. FNC is a nucleoside reverse transcriptase inhibitor (NRTI) with a dual mechanism of action that makes it a potent agent against HIV-1.[1][2] This document details its mechanism of action, provides quantitative data on its efficacy, and outlines relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
FNC exhibits a potent and long-lasting inhibitory effect on HIV-1 infection.[1] Its mechanism of action is multifaceted:
-
Inhibition of HIV-1 Reverse Transcriptase: Like other NRTIs, FNC is intracellularly phosphorylated to its active triphosphate form, FNC-TP. This compound acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase (RT).[3] The incorporation of this compound leads to chain termination, thereby halting the synthesis of proviral DNA.[2][3]
-
Restoration of APOBEC3G (A3G) Expression: FNC has been shown to restore the expression of the host restriction factor APOBEC3G (A3G) in CD4+ T cells from HIV-1 patients.[1][2] The HIV-1 viral infectivity factor (Vif) protein typically targets A3G for ubiquitination and proteasomal degradation. FNC binds to the Vif-E3 ubiquitin ligase complex, preventing the degradation of A3G.[1] A3G is a cytidine deaminase that introduces hypermutations into viral DNA during reverse transcription, thus restricting HIV-1 replication.
This dual mechanism of directly inhibiting viral replication and restoring a key component of the host's intrinsic immunity makes FNC a compelling subject for HIV drug resistance studies.
Quantitative Data
The efficacy of this compound as an inhibitor of HIV-1 RT has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in competing with dCTP.
| Parameter | Value (µM) | Condition |
| IC50 (RNA-dependent DNA synthesis) | 5.3 | Competition with 1 µM dCTP[3] |
| IC50 (DNA-dependent DNA synthesis) | 4.6 | Competition with 1 µM dCTP[3] |
These values indicate that this compound is an efficient inhibitor of both the RNA-dependent and DNA-dependent polymerase activities of HIV-1 RT.[3]
Experimental Protocols
HIV Genotypic Resistance Testing
Genotypic assays are used to detect drug-resistance mutations in the viral genes encoding the targets of antiretroviral drugs, primarily the reverse transcriptase (RT) and protease (PR) genes.[4] A standard workflow for genotypic resistance testing is as follows:
a. Viral RNA Extraction:
-
Isolate viral RNA from patient plasma samples (typically requiring a viral load of at least 500-1,000 copies/mL).[4][5]
-
Use a commercial kit, such as the QIAamp Viral RNA Mini Kit, following the manufacturer's instructions.[6][7] An input volume of 400 µL of plasma can be used, with RNA eluted in 60 µL.[6]
b. Reverse Transcription and PCR Amplification (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme.
-
Amplify the target regions of the pol gene (RT and PR) using specific primers. A one-step RT-PCR kit, such as the Invitrogen SuperScript III One-step PCR kit with Platinum High Fidelity Taq, can be utilized.[6]
c. DNA Sequencing:
-
Sequence the PCR amplicons using Sanger sequencing or next-generation sequencing (NGS) methods.[7]
-
The resulting sequences are compared to a wild-type reference sequence to identify mutations associated with drug resistance.
d. Interpretation:
-
Use databases such as the Stanford University HIV Drug Resistance Database to interpret the identified mutations and their impact on susceptibility to various antiretroviral drugs.
In Vitro Primer-Elongation Assay for RT Inhibition
This assay quantifies the ability of an NRTI triphosphate, such as this compound, to inhibit the polymerase activity of HIV-1 RT.
a. Materials:
-
Purified recombinant HIV-1 reverse transcriptase.
-
A 5'-fluorescently labeled DNA primer.
-
An RNA or DNA template to which the primer is annealed.
-
Deoxynucleotide triphosphates (dNTPs).
-
The inhibitor triphosphate (this compound).
b. Procedure:
-
Design a primer-template duplex that allows for the incorporation of dCTP or this compound at a specific position.[3]
-
Set up reactions containing the primer-template, HIV-1 RT, a constant concentration of dNTPs (e.g., 1 µM), and increasing concentrations of this compound.[3]
-
Initiate the reaction and incubate for a defined period.
-
Quench the reaction to stop DNA synthesis.
-
Resolve the DNA products by denaturing polyacrylamide gel electrophoresis (urea-PAGE).[3]
-
Visualize the fluorescently labeled DNA products.
c. Data Analysis:
-
Quantify the amount of full-length product and chain-terminated product at each this compound concentration.
-
Plot the fraction of full-length DNA product against the this compound concentration and fit the data to determine the IC50 value.[3]
Visualizations
Caption: Dual mechanism of action of FNC in inhibiting HIV-1 replication.
Caption: Workflow for genotypic HIV drug resistance testing.
References
- 1. Mechanistic Insight into Antiretroviral Potency of 2'-Deoxy-2'-β-fluoro-4'-azidocytidine (FNC) with a Long-Lasting Effect on HIV-1 Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Fanc-TP Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies for evaluating the in vitro antiviral efficacy of a novel therapeutic candidate, Fanc-TP. The following sections detail suitable cell lines, protocols for assessing cytotoxicity and antiviral activity, and potential signaling pathways that may be involved in the compound's mechanism of action. Due to the absence of specific data for Fanc-TP, the quantitative data presented is illustrative, and the protocols are based on established methods for antiviral drug screening.
Suitable Cell Lines for Antiviral Testing
The choice of cell line is critical for the successful evaluation of an antiviral compound and is largely dependent on the target virus. An ideal cell line should be highly permissive to viral infection and replication, enabling the clear observation of cytopathic effects (CPE) or viral protein expression. It is also crucial that the cell line is suitable for the specific assays being performed. Several cell lines are commonly used in antiviral research due to their susceptibility to a wide range of viruses and their established use in high-throughput screening.
Table 1: Recommended Cell Lines for Initial Antiviral Screening
| Cell Line | Origin | Key Characteristics | Common Viral Applications |
| Vero E6 | African green monkey kidney | Deficient in type I interferon production, making them highly susceptible to a wide range of viruses. | SARS-CoV-2, Influenza virus, Herpes Simplex Virus (HSV), Dengue virus |
| Calu-3 | Human lung adenocarcinoma | Expresses high levels of ACE2 and TMPRSS2, relevant for respiratory viruses.[1] | SARS-CoV-2, Influenza virus, Respiratory Syncytial Virus (RSV) |
| A549 | Human lung carcinoma | A well-characterized human lung epithelial cell line. | Influenza virus, Adenovirus, RSV |
| Huh-7 | Human hepatoma | Commonly used for hepatitis C virus (HCV) and other liver-tropic viruses. | Hepatitis C Virus (HCV), Dengue virus, Zika virus |
| MDCK | Canine kidney | Standard cell line for influenza virus research, particularly for plaque assays. | Influenza virus |
Experimental Protocols
Prior to determining the antiviral efficacy of Fanc-TP, its cytotoxicity must be assessed to ensure that any observed reduction in viral replication is not due to cell death caused by the compound itself.[2]
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Fanc-TP that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter derived from this assay.[3]
Materials:
-
Selected host cell line (e.g., Vero E6)
-
Complete cell culture medium
-
Fanc-TP stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multiskan plate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of Fanc-TP. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, remove the medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the no-treatment control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the Fanc-TP concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
This assay is considered the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.[4][5][6] The 50% effective concentration (EC50) is determined from this assay.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Fanc-TP at various non-toxic concentrations
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
Formalin (for fixing)
-
PBS
Procedure:
-
Grow a confluent monolayer of the selected host cells in multi-well plates.
-
Prepare serial dilutions of the virus in infection medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with a predetermined amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.
-
During the infection period, prepare dilutions of Fanc-TP in the overlay medium.
-
After infection, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of Fanc-TP to the respective wells. Include a virus-only control and a cell-only control.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with formalin and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Fanc-TP concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the Fanc-TP concentration.
Table 2: Illustrative Antiviral Activity and Cytotoxicity of Fanc-TP
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero E6 | Influenza A | 2.5 | >100 | >40 |
| Calu-3 | SARS-CoV-2 | 1.8 | >100 | >55 |
| A549 | RSV | 5.2 | 85 | 16.3 |
A higher Selectivity Index (SI) indicates a more favorable therapeutic window for the compound.
Potential Signaling Pathways
Antiviral drugs can act on various stages of the viral life cycle, from entry into the host cell to the release of new viral particles.[7][8] They can either target viral components directly or modulate host cell signaling pathways that the virus hijacks for its replication.[1] Common host-targeted pathways include the mTOR-PI3K-AKT and MAPK signaling pathways, which are crucial for many cellular processes that viruses exploit.[9]
Caption: Hypothetical mechanism of action for Fanc-TP.
Experimental Workflow
The overall process for evaluating the antiviral potential of Fanc-TP follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Standard workflow for in vitro antiviral drug screening.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro characterization of the antiviral candidate Fanc-TP. By systematically evaluating its cytotoxicity and antiviral activity across a panel of relevant cell lines, researchers can generate the critical data necessary to advance the development of this potential therapeutic. Further mechanistic studies will be essential to elucidate the precise mode of action and to support subsequent preclinical and clinical development.
References
- 1. Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
- 8. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Fnc-TP in HCV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome and represents a prime target for direct-acting antiviral (DAA) therapies.[1][2] Fnc-TP (2'-F-2'-C-methylcytidine triphosphate), the active form of the prodrug PSI-6130, is a potent nucleoside analog inhibitor of the NS5B polymerase.[3] This document provides detailed protocols for utilizing this compound in HCV replication assays, quantitative data on its inhibitory activity, and diagrams illustrating its mechanism of action and the HCV life cycle.
Mechanism of Action of this compound
This compound functions as a chain terminator of HCV RNA synthesis. Its parent nucleoside, PSI-6130, is a prodrug that, upon entering a host cell, undergoes phosphorylation by cellular kinases to its active triphosphate form, this compound. This compound then acts as a competitive inhibitor of the natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the NS5B polymerase. Once incorporated, the 2'-C-methyl group on this compound sterically hinders the formation of the next phosphodiester bond, thereby terminating the elongation of the RNA chain and halting viral replication.[2][4]
Data Presentation: Inhibitory Activity of this compound and its Prodrug
The following tables summarize the quantitative data on the inhibitory potency of PSI-6130 and its active triphosphate form, this compound, against HCV replication and the NS5B polymerase.
Table 1: In Vitro Efficacy of PSI-6130 in HCV Replicon Assays
| Compound | HCV Genotype | Assay System | EC50 (µM) | Cytotoxicity (CC50 in Huh-7 cells) (µM) | Reference |
| PSI-6130 | Genotype 1b (Con1) | Subgenomic Replicon | 0.51 | > 50 | [3] |
| PSI-6130 | Genotype 1a (H77) | Subgenomic Replicon | 0.30 | > 50 | [3] |
Table 2: In Vitro Inhibition of HCV NS5B Polymerase by this compound
| Compound | HCV Genotype | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| This compound (PSI-6130-TP) | Genotype 1b (Con1) | Recombinant NS5B | 0.13 | 0.023 | [3] |
Experimental Protocols
HCV Subgenomic Replicon Luciferase Assay
This protocol describes a cell-based assay to determine the efficacy of this compound's prodrug, PSI-6130, in inhibiting HCV RNA replication using a subgenomic replicon system that expresses a luciferase reporter gene.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon plasmid (e.g., genotype 1b) containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin
-
G418 (Geneticin) for stable cell line selection
-
PSI-6130 (or other test compounds) dissolved in DMSO
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
-
96-well or 384-well white, clear-bottom tissue culture plates
Methodology:
-
Cell Culture and Plating:
-
Maintain Huh-7 cells harboring the HCV subgenomic replicon in complete DMEM with G418 to ensure the retention of the replicon.
-
For the assay, seed the replicon-containing Huh-7 cells into 96-well or 384-well plates at a density that will result in 80-90% confluency at the end of the assay period.[1]
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PSI-6130 in complete DMEM. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.5%).
-
Remove the culture medium from the plated cells and add the medium containing the different concentrations of the test compound. Include a "no drug" (vehicle control) and a positive control (a known HCV inhibitor).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Luciferase Assay:
-
After the incubation period, wash the cells with Phosphate Buffered Saline (PBS).
-
Add Passive Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.[5]
-
Transfer the cell lysate to a white luminometer plate.
-
Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value (the concentration at which 50% of viral replication is inhibited) using a non-linear regression analysis.[1]
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Huh-7 cells (without the replicon)
-
Complete DMEM
-
PSI-6130 (or other test compounds) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Calcein AM)
-
96-well or 384-well tissue culture plates
Methodology:
-
Cell Plating and Treatment:
-
Seed Huh-7 cells in a 96-well or 384-well plate at the same density as the replicon assay.
-
Incubate overnight, then treat the cells with the same serial dilutions of the test compound used in the antiviral assay.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control.
-
Determine the CC50 value (the concentration at which 50% of the cells are killed).
-
The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.
-
Visualizations
Signaling Pathway and Mechanism of Action```dot
Caption: Overview of the HCV life cycle highlighting the replication step targeted by this compound.
References
Application Notes and Protocols for Fnc-TP in HBV Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for studying the inhibitory effects of Favipiravir triphosphate (Fnc-TP), the active metabolite of the antiviral drug Favipiravir, on Hepatitis B Virus (HBV) replication. The provided protocols are based on established methodologies for evaluating antiviral compounds against HBV and have been adapted for the specific investigation of this compound.
Introduction
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a range of RNA viruses.[1][2][3][4] Its mechanism of action relies on its intracellular conversion to the active form, Favipiravir ribofuranosyl-5'-triphosphate (this compound or favipiravir-RTP).[1][3][5] this compound functions as a nucleoside analog, specifically mimicking purine nucleosides, and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to either chain termination of the nascent viral RNA or lethal mutagenesis.[2][6]
While the primary research focus for Favipiravir has been on RNA viruses, its mechanism of action suggests potential inhibitory activity against the HBV reverse transcriptase (RT), which possesses RNA-dependent DNA polymerase activity crucial for the viral replication cycle. These notes provide detailed protocols for in vitro and cell-based assays to investigate the efficacy of this compound as an HBV inhibitor.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the viral polymerase. After intracellular phosphorylation of the parent drug Favipiravir, this compound is recognized by the viral polymerase as a substrate. Its incorporation into the growing nucleic acid chain disrupts further elongation, thereby terminating the replication process.[2]
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Labeling of Viral Replication using Fnc-TP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of viral replication dynamics within host cells is crucial for understanding viral pathogenesis and for the development of effective antiviral therapeutics. In situ labeling of newly synthesized viral nucleic acids provides a powerful method to visualize and quantify viral replication in a spatio-temporal context. Azvudine (FNC) is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (Fnc-TP), can be incorporated by viral polymerases into nascent nucleic acid chains.[1][2] Its unique 4'-azido modification makes it an ideal tool for bioorthogonal chemistry, allowing for the direct labeling and visualization of viral replication sites within infected cells.
This compound acts as a competitive inhibitor of natural nucleoside triphosphates (NTPs) for incorporation by viral polymerases, such as HIV-1 Reverse Transcriptase (RT) and various RNA-dependent RNA polymerases (RdRps).[1] Once incorporated, it can act as a chain terminator, halting further extension of the nucleic acid strand.[2] The presence of the azido group enables a highly specific and covalent attachment of a fluorescent probe via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." This two-step labeling strategy allows for the sensitive and specific detection of viral replication activity directly within the cellular environment.
These application notes provide detailed protocols for the in situ labeling of viral replication using Fnc and for the biochemical validation of its incorporation.
Mechanism of Action and Labeling Strategy
Fnc is cell-permeable and is converted to its active triphosphate form, this compound, by host cell kinases. Viral polymerases then incorporate this compound into the growing viral RNA or DNA strand. The 4'-azido group serves as a bioorthogonal handle for subsequent fluorescent labeling.
Quantitative Data
The efficacy of this compound incorporation and its inhibitory effects are dependent on the specific viral polymerase. The following table summarizes key quantitative data from in vitro biochemical assays.
| Virus / Polymerase | Assay Type | Parameter | Value | Reference |
| HIV-1 RT (RNA Template) | Competition Assay | IC₅₀ vs 1 µM dCTP | 5.3 µM | [2] |
| HIV-1 RT (DNA Template) | Competition Assay | IC₅₀ vs 1 µM dCTP | 4.6 µM | [2] |
| SARS-CoV-2 RdRp | Primer Extension | Incorporation | Poor substrate | [1] |
| DENV-2 RdRp | Primer Extension | Inhibition | Causes chain termination at i+1 | [1] |
| RSV RdRp | Primer Extension | Inhibition | Causes chain termination at i+1 | [1] |
Experimental Protocols
Protocol 1: In Situ Labeling and Visualization of Viral Replication
This protocol describes the metabolic labeling of nascent viral RNA with Fnc in infected cells, followed by fluorescent detection using click chemistry.
References
Application Notes and Protocols for Fnc-TP Click Chemistry Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to a representative Fnc-TP (Folate-nanoparticle conjugate) click chemistry reaction, a powerful technique for the targeted delivery of therapeutics. The protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, to conjugate a folic acid targeting moiety to a nanoparticle carrier.
Introduction to this compound Click Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is exceptionally well-suited for bioconjugation and materials science due to its high specificity and biocompatibility under aqueous conditions.[3]
In the context of drug delivery, click chemistry is employed to functionalize nanoparticles with targeting ligands, such as folic acid. Folic acid receptors are often overexpressed on the surface of cancer cells, making folate-functionalized nanoparticles (Fnc) an effective strategy for targeted drug delivery.[4][5] The "TP" in this compound likely refers to a component of the nanoparticle or a linker, such as a tri-phosphate or a specific polymer, though for this general protocol, we will consider a generic nanoparticle core functionalized for the click reaction.
This guide will provide a step-by-step protocol for a representative this compound click chemistry reaction, enabling researchers to synthesize folate-targeted nanoparticles for various applications in drug development and therapy.
Reaction Scheme and Workflow
The overall process involves the preparation of an azide-functionalized nanoparticle and an alkyne-modified folic acid derivative, followed by their conjugation using a copper(I)-catalyzed click reaction.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound conjugates.
Experimental Protocols
This section provides detailed methodologies for the key steps in the this compound click chemistry reaction.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Azide-functionalized Nanoparticles | Synthesized in-house or Commercial | Nanoparticle core |
| Folate-PEG-Alkyne | Commercial | Targeting ligand with alkyne handle |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | Copper catalyst precursor |
| Sodium Ascorbate | Sigma-Aldrich | Reducing agent for Cu(I) generation |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Cu(I) stabilizing ligand |
| Dimethyl Sulfoxide (DMSO) | Fisher Scientific | Solvent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction buffer |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | Purification |
Preparation of Reagent Stock Solutions
-
Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.
-
THPTA Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.
-
Folate-PEG-Alkyne Solution (10 mM): Dissolve the appropriate amount of Folate-PEG-Alkyne in DMSO to achieve a 10 mM concentration.
-
Azide-Functionalized Nanoparticle Suspension: Disperse the nanoparticles in PBS at a concentration of 1 mg/mL.
This compound Click Chemistry Reaction Protocol
This protocol is a general guideline and may require optimization based on the specific nanoparticle and linker used.
-
In a microcentrifuge tube, add 500 µL of the 1 mg/mL azide-functionalized nanoparticle suspension in PBS.
-
Add 10 µL of the 10 mM Folate-PEG-Alkyne solution to the nanoparticle suspension. The final concentration of the alkyne will be approximately 200 µM.
-
Prepare the catalyst solution in a separate tube by mixing:
-
10 µL of 20 mM CuSO₄ solution
-
20 µL of 100 mM THPTA solution Vortex briefly to mix. The THPTA to copper ratio should be 10:1 to ensure the copper remains stabilized.
-
-
Add the 30 µL of the catalyst solution to the nanoparticle/alkyne mixture.
-
Initiate the reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate will be approximately 4 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours with gentle shaking. Protect the reaction from light.
Purification of the this compound Conjugate
-
After the incubation period, transfer the reaction mixture to an Amicon® Ultra centrifugal filter unit (with an appropriate molecular weight cutoff for the nanoparticle size).
-
Centrifuge according to the manufacturer's instructions to remove unreacted reagents, catalyst, and excess folic acid derivative.
-
Wash the purified this compound conjugate by resuspending the pellet in fresh PBS and repeating the centrifugation step. Perform this washing step three times.
-
After the final wash, resuspend the purified this compound conjugate in the desired buffer for storage and downstream applications.
Data Presentation and Characterization
The successful synthesis of the this compound conjugate should be confirmed through various analytical techniques.
Table 1: Quantitative Data Summary for this compound Synthesis
| Parameter | Method | Expected Result |
| Reaction Yield | UV-Vis Spectroscopy | > 80% conjugation efficiency (based on absorbance) |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in size post-conjugation (e.g., 5-10 nm) |
| Zeta Potential | DLS | Change in surface charge post-conjugation |
| Morphology | Transmission Electron Microscopy (TEM) | No significant change in nanoparticle morphology |
| Confirmation of Conjugation | NMR, FTIR, or XPS | Appearance of characteristic triazole peaks |
Signaling Pathway and Logical Relationships
The rationale behind using folic acid as a targeting ligand is its high affinity for the folate receptor, which is overexpressed in many cancer cells.
Diagram of the Folic Acid-Mediated Targeting Pathway:
Caption: Folic acid-mediated targeting and drug delivery pathway.
This detailed guide provides a comprehensive framework for researchers to successfully perform this compound click chemistry reactions and apply them in the development of targeted nanomedicines. The provided protocols and diagrams offer a clear, step-by-step approach for both novice and experienced scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal “Click” Cycloadditions: A Toolkit for Modulating Polymers and Nanostructures in Living Systems [mdpi.com]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click and Bioorthogonal Chemistry: The Future of Active Targeting of Nanoparticles for Nanomedicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fnc-TP Concentration for Minimal Cytotoxicity
Welcome to the technical support center for Fnc-TP. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for therapeutic efficacy while minimizing cytotoxic side effects. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active triphosphate form of Azvudine (FNC), a novel cytidine analogue.[1][2] It functions as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp) and reverse transcriptase, leading to the termination of viral RNA synthesis.[2][3] In cancer therapeutics, FNC has been shown to inhibit tumor cell proliferation, adhesion, migration, and invasion.[1][4] It can induce apoptosis through the mitochondrial pathway and modulate signaling pathways such as Wnt/β-catenin.[1][4]
Q2: What are the known cytotoxic effects of this compound?
A2: Like many therapeutic agents that target fundamental cellular processes, this compound can exhibit cytotoxicity, particularly at higher concentrations. The cytotoxic effects are often linked to its mechanism of action, which involves interfering with nucleic acid synthesis. This can lead to the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death) in rapidly dividing cells, including healthy ones.[5] The impact of FNC has been observed to be dose- and time-dependent in various cancer cell lines.[1]
Q3: How can I measure the cytotoxicity of this compound in my cell line of interest?
A3: Several established in vitro assays can be used to quantify cytotoxicity. Common methods include:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from cells with compromised membrane integrity, a marker of cell death.[7][8]
-
ATP Assay: Measures the level of intracellular ATP, which correlates with cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to distinguish between apoptotic, necrotic, and live cells.
Q4: What is the typical therapeutic window for this compound?
A4: The therapeutic window for this compound will vary significantly depending on the cell type, the specific therapeutic application (antiviral vs. anticancer), and the experimental conditions. It is crucial to determine this empirically for each specific use case by performing a dose-response study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in multi-well plates.- Contamination. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly check for and address any cell culture contamination. |
| No significant cytotoxicity observed even at high this compound concentrations. | - The cell line is resistant to this compound.- Incorrect this compound concentration calculation or dilution.- Insufficient incubation time. | - Consider using a different cell line or a positive control known to be sensitive to this compound.- Double-check all calculations and ensure proper stock solution preparation.- Perform a time-course experiment to determine the optimal incubation period. |
| Significant cytotoxicity observed in control (untreated) cells. | - Poor cell health.- Contamination.- Harsh experimental conditions (e.g., excessive DMSO concentration). | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Test for mycoplasma and other contaminants.- Keep the final concentration of solvents like DMSO below 0.5% and ensure it is consistent across all wells. |
| Difficulty in distinguishing between cytotoxic and cytostatic effects. | - Some assays, like MTT, primarily measure metabolic activity and may not differentiate between cell death and inhibition of proliferation. | - Use a combination of assays. For example, complement an MTT assay with an LDH release assay or Annexin V/PI staining to specifically measure cell death.[7] |
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol outlines a general workflow for determining the therapeutic window of this compound in a specific cell line by assessing its dose-dependent cytotoxicity.
Objective: To identify the concentration range of this compound that maximizes therapeutic efficacy (e.g., inhibition of viral replication or cancer cell proliferation) while minimizing cytotoxicity to host or non-target cells.
Materials:
-
This compound stock solution of known concentration
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, LDH release)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and an untreated control (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
After the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions (e.g., MTT or LDH assay).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ (inhibitory concentration 50%) value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound Cytotoxicity in H460 Lung Cancer Cells after 48-hour exposure.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 21.4 ± 3.9 |
| 100 | 5.1 ± 2.3 |
Visualizations
References
- 1. FNC: An Advanced Anticancer Therapeutic or Just an Underdog? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FNC inhibits non-small cell lung cancer by activating the mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting Fnc-TP instability in solution
Welcome to the technical support center for Fnc-TP. This resource provides troubleshooting guides and answers to frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy or has visible precipitate. What is the cause?
A1: Cloudiness or precipitation of your this compound solution can arise from several factors. The most common causes are poor solubility in the chosen solvent system, degradation into less soluble byproducts, or complexation with divalent metal ions. This compound, like many phosphonate compounds, can bind tightly to cations such as Ca²⁺ or Mg²⁺, leading to the formation of insoluble salts[1][2]. Additionally, significant pH shifts can affect the ionization state and solubility of the molecule.
Q2: I suspect my this compound is degrading over time. What is the primary degradation pathway?
A2: The triphosphate moiety of this compound is susceptible to hydrolysis, which is the most common chemical degradation pathway[3][4]. This reaction involves the cleavage of the high-energy P-O-P bonds, leading to the formation of Fnc-DP (diphosphate) and subsequently Fnc-MP (monophosphate) and inorganic phosphate[4][5]. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of enzymatic contaminants like phosphatases[3].
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For maximum stability, this compound stock solutions should be prepared in a suitable buffer, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or below. The choice of buffer is critical; a slightly alkaline pH is often preferable for triphosphate stability[4][6]. Exposure to moisture, light, and air should be minimized[7].
Q4: Can I use tap water or deionized water to prepare my this compound solutions?
A4: It is strongly recommended to use nuclease-free, ultra-pure water. Tap water and standard deionized water may contain enzymatic contaminants (e.g., nucleases, phosphatases) and metal ions that can accelerate the degradation of this compound[1].
Troubleshooting Guides
Issue 1: Rapid Loss of Activity or Inconsistent Results
If you observe a rapid decline in the expected activity of this compound or high variability between experiments, it is likely due to compound instability under your specific experimental conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound instability.
Issue 2: this compound Precipitation During Experiment
Precipitation can remove the active compound from the solution, leading to inaccurate results.
Key Factors and Mitigation Strategies
| Factor | Potential Cause | Recommended Action |
| pH | The experimental buffer pH is at or near the isoelectric point of this compound, reducing its solubility. | Determine the optimal pH range for this compound solubility. Adjust the buffer pH accordingly. |
| Solvent | This compound has low solubility in the primary solvent. | If possible, prepare a concentrated stock in a compatible organic solvent (e.g., DMSO) and dilute it into the final aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay. |
| Metal Ions | Divalent cations (e.g., Mg²⁺, Ca²⁺) from media or other reagents are forming insoluble phosphonate salts[1]. | Add a chelating agent like EDTA to the buffer to sequester divalent cations. Note: This may not be suitable for assays requiring these ions. |
| Concentration | The working concentration of this compound exceeds its solubility limit under the experimental conditions. | Reduce the working concentration of this compound. Perform a solubility test to determine the limit in your specific buffer system. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol allows for the quantification of this compound and its primary degradation product, Fnc-DP, over time.
A. Objective: To determine the stability of this compound in a specific buffer at a given temperature.
B. Materials:
-
This compound
-
Fnc-DP (as a reference standard)
-
Experimental Buffer (e.g., 75 mM Phosphate Buffer, pH 7.4)[8]
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 100 mM potassium phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Quenching Solution: 6 M HCl
C. Procedure:
-
Prepare a 100 µM solution of this compound in the experimental buffer.
-
Immediately withdraw a 100 µL aliquot, quench the reaction by adding 10 µL of Quenching Solution, and label it "T=0". This is your baseline sample.
-
Incubate the remaining this compound solution at the desired temperature (e.g., 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw 100 µL aliquots and quench them in the same manner.
-
Store all quenched samples at -20°C until analysis.
-
Analyze all samples by HPLC. Use a gradient elution method to separate this compound from Fnc-DP.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
D. Expected Data: The results can be summarized to determine the half-life (t₁₂) of this compound under the tested conditions.
| Time (hours) | Temperature (°C) | Buffer pH | % this compound Remaining |
| 0 | 37 | 7.4 | 100 |
| 1 | 37 | 7.4 | 95.2 |
| 2 | 37 | 7.4 | 90.5 |
| 4 | 37 | 7.4 | 81.9 |
| 8 | 37 | 7.4 | 67.1 |
| 24 | 37 | 7.4 | 35.8 |
Experimental Workflow Diagram
Caption: Workflow for HPLC-based stability testing.
Protocol 2: pH Profile Stability Study
A. Objective: To evaluate the stability of this compound across a range of pH values to identify the optimal pH for storage and experimental use.
B. Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., Acetate pH 4.0, Phosphate pH 6.0, Phosphate pH 7.4, Glycine pH 9.0)[7].
-
Incubator set to a stress temperature (e.g., 40°C).
-
HPLC system as described in Protocol 1.
C. Procedure:
-
Prepare a 100 µM solution of this compound in each of the different pH buffers.
-
Take a T=0 sample from each solution and quench immediately.
-
Incubate all solutions at 40°C for a fixed period (e.g., 24 hours). This elevated temperature accelerates degradation to provide a clear stability profile in a shorter timeframe.
-
After 24 hours, take a final aliquot from each solution and quench.
-
Analyze all T=0 and T=24h samples by HPLC.
-
Calculate the percentage of this compound remaining for each pH condition.
D. Expected Data: This data helps identify the pH at which this compound is most stable. Triphosphate compounds are often most stable in slightly alkaline conditions[4][6].
| Buffer System | Buffer pH | % this compound Remaining (after 24h at 40°C) |
| Acetate | 4.0 | 45.3 |
| Phosphate | 6.0 | 70.1 |
| Phosphate | 7.4 | 85.5 |
| Glycine | 9.0 | 92.4 |
Visualizing Degradation
The primary degradation pathway for this compound is hydrolysis of the triphosphate chain.
Caption: Hydrolytic degradation pathway of this compound.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. Adenosine triphosphate degradation products after oxidative stress and metabolic dysfunction in cultured retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 7. enamine.net [enamine.net]
- 8. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Fnc-TP Click Chemistry Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 5-ethynyl-1-(β-D-2'-deoxy-2'-fluoro-4'-azidoribofuranosyl) cytosine triphosphate (Fnc-TP) in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a dCTP analog modified with two bioorthogonal functional groups: a 5-ethynyl group on the cytosine base and a 4'-azido group on the ribose sugar. This dual-functionality allows for a two-step labeling strategy. First, this compound is incorporated into DNA during enzymatic synthesis using a DNA polymerase. Subsequently, the ethynyl (alkyne) and azido groups can be independently conjugated to different reporter molecules (e.g., fluorophores, biotin) using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This enables advanced applications such as dual-color imaging, FRET analysis, and multi-modal detection of newly synthesized DNA.
Q2: Which DNA polymerase is recommended for incorporating this compound?
The efficiency of incorporating modified nucleotides can be polymerase-dependent.[1][2] Modifications at the 2' and 4' positions of the sugar, as well as on the nucleobase, can affect the polymerase's active site. It is crucial to select a polymerase known for its promiscuity and ability to accept modified dNTPs. Family B polymerases are often better suited for incorporating modified nucleotides than Family A polymerases.[3] We recommend starting with a high-fidelity proofreading-deficient (exo-) polymerase variant.
Q3: What are the most critical parameters for a successful CuAAC click reaction on this compound-labeled DNA?
A successful CuAAC reaction depends on several factors:
-
Catalyst Integrity: The reaction requires the copper catalyst to be in the Cu(I) oxidation state.[4] This is typically achieved by in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[5][6]
-
Ligand Protection: A Cu(I)-stabilizing ligand, such as THPTA or TBTA, is essential. The ligand protects the copper from oxidation, enhances reaction rates, and reduces copper-mediated damage to the DNA.[7][8][9]
-
Oxygen Removal: Dissolved oxygen can oxidize the Cu(I) catalyst, inhibiting the reaction. While not always necessary, for low-concentration reactions, degassing the buffer can improve efficiency.
-
Reagent Purity and Concentration: Using fresh, high-quality reagents is critical. The concentrations of copper, ligand, and reducing agent should be optimized for your specific application.[8][10]
Q4: How can I minimize DNA damage during the click reaction?
The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that cause oxidative damage and strand breaks in DNA.[5][7] To mitigate this, consider the following strategies:
-
Use a Cu(I)-stabilizing ligand: Using a ligand-to-copper ratio of 5:1 or higher can have a protective effect.[7]
-
Include a ROS scavenger: Adding a known radical scavenger, such as dimethyl sulfoxide (DMSO), to the reaction mixture can dramatically suppress DNA damage without significantly inhibiting the click reaction.[7][11][12]
-
Minimize reaction time: Optimize the reaction so that it reaches completion in the shortest time possible (e.g., 15-60 minutes).[8][9]
-
Limit catalyst concentration: Use the lowest effective concentration of the copper catalyst. Maximal activity is often reached around 250 µM Cu.[10]
Troubleshooting Guides
Problem: Low or No Labeling Signal
Q: I am not seeing any fluorescent signal after performing the click reaction on my this compound incorporated DNA. What went wrong?
A: A lack of signal can stem from issues with either the enzymatic incorporation of this compound or the click chemistry step itself. The following flowchart and table provide a systematic approach to identifying the cause.
// Node Definitions start [label="Start:\nLow/No Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_incorporation [label="Step 1: Verify this compound Incorporation", fillcolor="#FBBC05", fontcolor="#202124"]; incorporation_ok [label="Incorporation Confirmed", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
troubleshoot_pcr [label="Troubleshoot PCR/\nIncorporation Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; pcr_issue1 [label="Optimize this compound:\ndNTP ratio", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; pcr_issue2 [label="Test different\nDNA polymerases", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; pcr_issue3 [label="Check DNA template\nintegrity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
check_click [label="Step 2: Verify Click Reaction\n(Use a control)", fillcolor="#FBBC05", fontcolor="#202124"]; click_ok [label="Click Reaction Works\non Control", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
troubleshoot_click_reagents [label="Troubleshoot Click\nReagents/Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; click_issue1 [label="Prepare fresh Sodium\nAscorbate & CuSO4", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; click_issue2 [label="Check ligand\n(e.g., THPTA)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; click_issue3 [label="Degrade azide-fluorophore?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
final_problem [label="Problem is likely steric\nhindrance or purification loss", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1 [label="Increase linker length\non azide-probe", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solution2 [label="Use denaturing conditions\n(e.g., add DMSO)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solution3 [label="Optimize DNA\npurification method", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> check_incorporation; check_incorporation -> incorporation_ok; incorporation_ok -> troubleshoot_pcr [label="No"]; troubleshoot_pcr -> pcr_issue1; troubleshoot_pcr -> pcr_issue2; troubleshoot_pcr -> pcr_issue3;
incorporation_ok -> check_click [label="Yes"]; check_click -> click_ok; click_ok -> troubleshoot_click_reagents [label="No"]; troubleshoot_click_reagents -> click_issue1; troubleshoot_click_reagents -> click_issue2; troubleshoot_click_reagents -> click_issue3;
click_ok -> final_problem [label="Yes"]; final_problem -> solution1; final_problem -> solution2; final_problem -> solution3; }
Caption: Troubleshooting workflow for low or no signal in this compound labeling experiments.| Potential Cause | Recommended Solution |
| Failed this compound Incorporation | Verify incorporation by running a gel shift assay or using a biotinylated click partner followed by a streptavidin blot. If incorporation failed, optimize the this compound to dCTP ratio in your PCR/synthesis reaction. Test different DNA polymerases known to accept modified nucleotides.[1] |
| Degraded/Inactive Click Reagents | The sodium ascorbate solution is particularly prone to oxidation and should be prepared fresh for each experiment. Ensure your CuSO₄ solution is not precipitated. The azide-fluorophore should be stored protected from light. Perform a positive control reaction with a simple alkyne (e.g., propargyl alcohol) and azide-fluorophore to test reagent activity.[10] |
| Copper Catalyst Inhibition | Ensure the DNA sample is free from chelating agents like EDTA, which can sequester copper ions.[13] Use a robust purification method (e.g., column purification or ethanol precipitation) after the incorporation step. Buffers containing high concentrations of Tris can also slow the reaction.[14] |
| Steric Hindrance | The this compound incorporated within the DNA structure may be inaccessible to the click reagents.[10] Try using an azide-fluorophore with a longer linker arm (e.g., PEG linker). Performing the reaction in the presence of a denaturing agent like DMSO can also help expose the functional groups.[14] |
| Suboptimal Reaction Conditions | Ensure the final concentrations of your click reagents are optimal. A common starting point is 100-250 µM CuSO₄, a 5-fold excess of ligand (e.g., 500 µM - 1.25 mM THPTA), and 1-5 mM sodium ascorbate.[8][10] |
Problem: High Background Signal
Q: My results show high, non-specific background fluorescence. How can I resolve this?
A: High background is typically caused by the non-specific binding of the fluorescent azide probe or incomplete removal of excess reagents.
| Potential Cause | Recommended Solution |
| Non-specific Probe Binding | The azide-fluorophore may be binding non-specifically to DNA, proteins, or the support surface. Increase the number and stringency of wash steps after the click reaction. Include a surfactant like Tween-20 (0.05%) in your wash buffers. |
| Excess Unreacted Probe | Ensure your DNA purification method after the click reaction is effective at removing small molecules. Options include ethanol precipitation, spin columns designed for DNA purification, or size-exclusion chromatography. Repeat the purification step if necessary. |
| Precipitation of Copper-Probe Complex | In some cases, copper can form insoluble complexes with certain fluorescent dyes, leading to fluorescent precipitates. Centrifuge your sample after the reaction and before analysis to pellet any precipitate. Ensure your ligand is fully dissolved and pre-complexed with the CuSO₄ before adding it to the reaction.[8] |
Problem: Evidence of DNA Degradation
Q: I ran my sample on a gel after the click reaction and see smearing, indicating DNA degradation. What is the cause and how can I prevent it?
A: DNA degradation is a known side effect of CuAAC, caused by oxidative damage from reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system.[5][7]
// Nodes Cu2 [label="Cu(II)SO4", fillcolor="#F1F3F4", fontcolor="#202124"]; Ascorbate [label="Sodium\nAscorbate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu1 [label="Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="O2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\n(e.g., •OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Intact DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Damaged_DNA [label="Damaged DNA\n(Strand Breaks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMSO [label="DMSO\n(Radical Scavenger)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges {Cu2, Ascorbate} -> Cu1 [label="Reduction"]; {Cu1, O2} -> ROS [label="Fenton-like\nReaction", color="#5F6368"]; ROS -> DNA [label="Attacks Sugar-\nPhosphate Backbone", color="#EA4335"]; DNA -> Damaged_DNA [style=dashed, color="#EA4335"]; ROS -> DMSO [label="Quenched", color="#34A853"]; }
Caption: Simplified pathway of copper-catalyzed DNA damage and the protective role of DMSO.| Parameter | Recommendation to Reduce DNA Damage |
| Copper Ligand | Use a Cu(I)-stabilizing ligand like THPTA. A higher ligand-to-copper ratio (L:Cu) of 5:1 to 10:1 can significantly reduce DNA damage by protecting the copper ion and acting as a sacrificial reductant.[7] |
| Radical Scavengers | Add 5-10% DMSO to the reaction mix. DMSO is a highly effective ROS scavenger and has been shown to dramatically suppress DNA damage during CuAAC.[11][12] |
| Reagent Concentrations | Avoid using excessive amounts of copper and ascorbate. Titrate your catalyst concentration to the lowest level that provides efficient labeling in a reasonable timeframe. |
| Reaction Time | Minimize the incubation time. Perform a time-course experiment to determine the point at which labeling is complete, and do not extend the reaction unnecessarily. |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound
This protocol provides a general starting point for incorporating this compound into DNA using PCR.
-
Reaction Setup: Assemble the PCR reaction on ice. For a 50 µL reaction:
-
5 µL of 10x Polymerase Buffer
-
1 µL of 10 mM dNTP mix (dATP, dGTP, dTTP)
-
1 µL of 10 mM dCTP
-
X µL of 1 mM this compound (adjust volume for desired final concentration, e.g., 2-10 µL for 40-200 µM)
-
5 µL of Forward Primer (10 µM)
-
5 µL of Reverse Primer (10 µM)
-
1 µL of DNA Template (1-10 ng)
-
1 µL of a suitable DNA Polymerase (e.g., Klenow Fragment exo-)
-
Nuclease-Free Water to 50 µL
-
-
Thermocycling: Perform PCR using standard cycling conditions, adjusting the extension time to account for the potential slower incorporation of the modified nucleotide.
-
Purification: Purify the this compound-containing PCR product using a commercial PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers. Elute the DNA in a buffer lacking EDTA, such as 10 mM Tris-HCl.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling the ethynyl group on this compound-modified DNA with an azide-fluorophore.
-
Prepare Stock Solutions:
-
Click-IT Buffer: Prepare a buffer without copper, e.g., 100 mM phosphate buffer, pH 7.
-
Azide-Fluorophore: 10 mM stock in DMSO.
-
CuSO₄: 20 mM stock in nuclease-free water.[8]
-
THPTA Ligand: 50-100 mM stock in nuclease-free water.[8]
-
Sodium Ascorbate: 100 mM stock in nuclease-free water (prepare fresh immediately before use).[8]
-
-
Reaction Assembly: For a 50 µL reaction:
-
X µL this compound labeled DNA (e.g., 1-5 µg)
-
5 µL Click-IT Buffer (10x)
-
2.5 µL Azide-Fluorophore (Final conc: 500 µM)
-
5 µL DMSO (Optional, for DNA protection)
-
Nuclease-Free Water to bring the volume to 40 µL.
-
-
Prepare Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ with 6.25 µL of 50 mM THPTA. Let it stand for 2 minutes to allow the complex to form.[10]
-
Initiate Reaction:
-
Add the 8.75 µL of CuSO₄/THPTA premix to the DNA/fluorophore solution.
-
Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction. The final concentrations will be approximately 1 mM CuSO₄, 6.25 mM THPTA, and 10 mM Sodium Ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled DNA from excess reagents using ethanol precipitation or a DNA-purification spin column. Resuspend the labeled DNA in a suitable buffer for downstream analysis.
References
- 1. Frontiers | Engineering processive DNA polymerases with maximum benefit at minimum cost [frontiersin.org]
- 2. The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding off-target effects of Fnc-TP in cellular assays
Welcome to the technical support center for Fnc-TP. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase A (KNA), a critical enzyme in cellular proliferation pathways. By binding to the ATP pocket of KNA, this compound blocks downstream signaling required for cell cycle progression.
Q2: What are the known off-target effects of this compound?
A2: While highly selective for Kinase A at nanomolar concentrations, this compound can exhibit off-target activity at micromolar concentrations.[1] The most well-characterized off-targets are Kinase B (KNB), which plays a role in cytoskeletal dynamics and cell migration, and Kinase C (KNC), an enzyme involved in metabolic regulation. Unwanted inhibition of these kinases can lead to misinterpretation of experimental results.[2]
Q3: How can I be sure my experimental results are due to on-target KNA inhibition?
A3: The key is to use this compound at the lowest effective concentration that inhibits KNA without significantly affecting KNB or KNC.[3] This requires careful dose-response experiments and the inclusion of appropriate controls. We recommend performing a kinase selectivity profile to understand the inhibitory concentrations for your specific assay conditions.[4]
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in DMSO up to 50 mM. For cellular assays, it is crucial to keep the final DMSO concentration below 0.1% to avoid solvent-induced artifacts.[3] Store this compound stock solutions at -20°C or -80°C.
This compound Target Selectivity
The following table summarizes the inhibitory potency of this compound against its primary target and known off-targets. Note that a lower IC50 value indicates higher potency.[1]
| Kinase Target | IC50 (in vitro) | Recommended Concentration Range (in cells) | Potential Off-Target Effect |
| Kinase A (KNA) | 50 nM | 50 - 200 nM | On-Target (Anti-proliferative) |
| Kinase B (KNB) | 1.5 µM | > 1 µM | Inhibition of cell migration |
| Kinase C (KNC) | 5 µM | > 2.5 µM | Altered cellular metabolism |
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound in cellular assays.
Issue 1: Unexpected decrease in cell migration in a wound-healing or transwell assay.
-
Possible Cause: Inhibition of the off-target Kinase B (KNB) due to using too high a concentration of this compound.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the concentration used is within the optimal range for KNA inhibition (50-200 nM) and well below the IC50 for KNB (>1 µM).
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations, from low nM to low µM, to determine the precise concentration at which the anti-migratory effect appears. This will help distinguish it from the anti-proliferative effect.
-
Use an Orthogonal Approach: Confirm the role of KNA in proliferation with a different KNA inhibitor or using a genetic approach like siRNA to knock down KNA. This can help confirm that the migration phenotype is an off-target effect.[5]
-
Issue 2: Altered metabolic profile (e.g., changes in glycolysis or oxidative phosphorylation) observed in a Seahorse assay.
-
Possible Cause: Off-target inhibition of Kinase C (KNC), which is involved in metabolic regulation.
-
Troubleshooting Steps:
-
Review Concentration: High concentrations of this compound (>2.5 µM) may be inhibiting KNC. Lower the concentration to the selective window for KNA.
-
Time-Course Experiment: Signaling events occur before significant cell death.[6] Assess metabolic changes at earlier time points (e.g., 4, 8, or 12 hours) after this compound treatment to minimize confounding effects from long-term off-target inhibition.[6]
-
Control for Off-Target: If available, use a selective KNC inhibitor as a positive control to characterize the metabolic phenotype expected from KNC inhibition.
-
Issue 3: Higher than expected cytotoxicity or apoptosis observed.
-
Possible Cause: The observed cell death may be a result of combined on-target (anti-proliferative) and off-target effects, or it could be a non-specific toxic effect at very high concentrations.[3]
-
Troubleshooting Steps:
-
Establish a Narrow Dose Range: The ideal concentration should inhibit the target while causing minimal toxicity.[3] Conduct a comprehensive dose-response curve to identify the therapeutic window.
-
Assess Target Engagement: Use a cellular thermal shift assay (CETSA) or a phospho-specific antibody for a downstream KNA substrate to confirm that this compound is engaging its intended target at the concentrations used.[4]
-
Phenotypic Rescue: To confirm the on-target effect, see if the cytotoxic phenotype can be "rescued" by expressing a drug-resistant mutant of KNA.
-
Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound that maximizes on-target KNA inhibition while minimizing off-target effects.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.[7]
-
Serial Dilution: Prepare a series of this compound dilutions in your cell culture medium. A good starting point is a 10-point, 2-fold serial dilution starting from 10 µM down to ~20 nM.[8]
-
Treatment: Treat the cells with the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 48-72 hours for a proliferation assay).
-
Assay Readout: Perform your primary assay (e.g., MTT, CellTiter-Glo) to measure the on-target effect (e.g., proliferation). Concurrently, perform secondary assays to monitor off-target effects (e.g., a migration assay).
-
Data Analysis: Plot the dose-response curves for both on-target and off-target effects. The optimal concentration will be the one that gives a robust on-target response with a minimal off-target effect.
Caption: Workflow for optimizing this compound concentration.
This compound Signaling and Off-Target Pathways
The diagram below illustrates the intended and unintended signaling pathways affected by this compound.
Caption: this compound on-target and off-target signaling pathways.
Troubleshooting Logic Flow
Use this diagram to diagnose unexpected experimental outcomes when using this compound.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Fnc-TP assay variability and reproducibility challenges
Welcome to the technical support center for the Fnc-TP assay. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the variability and reproducibility of this assay. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
A1: The this compound (Fanconi Anemia-Treated Peripheral blood) assay, in the context of Fanconi Anemia (FA) research, typically refers to a functional assay that assesses the integrity of the FA DNA repair pathway. The key event measured is the monoubiquitination of the FANCD2 protein, which is a central step in the pathway's response to DNA damage.[1][2] This can be visualized through two primary methods:
-
Western Blotting: Detects a molecular weight shift from the non-ubiquitinated form (FANCD2-S) to the monoubiquitinated, active form (FANCD2-L).[1]
-
Immunofluorescence Microscopy: Observes the formation of distinct nuclear foci containing monoubiquitinated FANCD2.[3][4]
Activation of this pathway is crucial for the repair of DNA interstrand crosslinks (ICLs), and its dysfunction is the hallmark of Fanconi Anemia.[5]
Q2: What are the primary sources of variability in the this compound assay?
A2: Variability in the this compound assay can be broadly categorized into biological and technical sources.
-
Biological Variability:
-
Genetic Heterogeneity: Different mutations within the FA genes can lead to varying degrees of pathway activation.[6]
-
Somatic Mosaicism: The presence of a mixed population of cells (some with and some without the FA gene defect) in a patient sample can lead to inconsistent results.[6]
-
Cell Cycle Stage: The FA pathway is closely linked to the S phase of the cell cycle, so the proportion of cells in different cycle stages can influence the outcome.
-
-
Technical Variability:
-
Reagent Quality: Consistency and quality of antibodies, cell culture media, and DNA damaging agents are critical.
-
Experimental Conditions: Factors such as cell density, concentration and duration of DNA damaging agent treatment, and timing of sample harvesting must be tightly controlled.[7][8]
-
Data Acquisition and Analysis: Subjectivity in quantifying western blot bands or immunofluorescent foci can introduce variability.
-
Q3: How do I choose the right antibody for detecting FANCD2?
A3: Antibody selection is a critical step for a successful this compound assay. Look for antibodies that have been validated for the specific application you are using (Western Blot or Immunofluorescence). It is highly recommended to use knockout (KO) validated antibodies to ensure specificity for FANCD2.[9][10] The antibody should be able to clearly distinguish between the non-ubiquitinated (FANCD2-S) and monoubiquitinated (FANCD2-L) forms in a Western blot.
Q4: What are appropriate positive and negative controls for the assay?
A4:
-
Positive Controls:
-
A wild-type cell line that shows robust FANCD2 monoubiquitination upon treatment with a DNA crosslinking agent like Mitomycin C (MMC).
-
For patient samples, a healthy donor sample processed in parallel.
-
-
Negative Controls:
-
An untreated sample of the same cells to show the baseline level of FANCD2 ubiquitination.
-
A known FA patient cell line (e.g., with a confirmed FANCA or FANCD2 mutation) that is deficient in FANCD2 monoubiquitination.[4]
-
Troubleshooting Guides
Western Blotting Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No FANCD2-L band observed after MMC treatment | 1. Ineffective MMC treatment. 2. Insufficient protein loading. 3. Poor antibody performance. 4. Cells are from an FA patient with a defective pathway. | 1. Optimize MMC concentration and treatment time. 2. Perform a protein quantification assay and ensure equal loading. 3. Use a validated anti-FANCD2 antibody at the recommended dilution. 4. Confirm with a positive control cell line. |
| Weak FANCD2-L band | 1. Sub-optimal MMC concentration or treatment duration. 2. Low protein concentration in the lysate. 3. Antibody dilution is too high. | 1. Perform a dose-response and time-course experiment for MMC treatment. 2. Ensure efficient cell lysis and protein extraction. 3. Optimize antibody concentration. |
| High background on the blot | 1. Antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing steps. | 1. Titrate the primary and secondary antibodies. 2. Increase blocking time or try a different blocking agent. 3. Increase the number and duration of wash steps. |
Immunofluorescence (Foci Formation) Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No FANCD2 foci observed after treatment | 1. Ineffective DNA damage induction. 2. Poor antibody penetration. 3. Cells have a defective FA pathway. | 1. Optimize the concentration and duration of the DNA damaging agent. 2. Optimize cell permeabilization steps. 3. Run a wild-type control cell line in parallel. |
| High background fluorescence | 1. Primary antibody concentration is too high. 2. Insufficient washing. 3. Non-specific binding of the secondary antibody. | 1. Titrate the primary antibody. 2. Increase the number and duration of washes. 3. Include a control with only the secondary antibody. |
| Difficulty in quantifying foci | 1. Foci are too dim or too bright. 2. Subjective manual counting. | 1. Adjust antibody concentrations and imaging exposure times. 2. Use automated image analysis software with consistent parameters for foci detection. |
Experimental Protocols & Data Presentation
Key Experimental Parameters
The following table provides a summary of typical quantitative parameters for the this compound assay. Note that these may require optimization for your specific cell type and experimental setup.
| Parameter | Typical Range / Value | Considerations |
| Cell Seeding Density | 3,000 - 6,000 cells/well (96-well plate) | Cell density can significantly impact the response to treatment. Avoid both sparse and overly confluent cultures.[7][8][11] |
| Mitomycin C (MMC) Concentration | 50 - 500 ng/mL | The optimal concentration depends on the cell type's sensitivity. A dose-response curve is recommended.[2][12] |
| MMC Treatment Duration | 16 - 24 hours | A time-course experiment can determine the peak of FANCD2 monoubiquitination. |
| Primary Antibody Dilution (Western Blot) | 1:1000 - 1:2000 | Refer to the manufacturer's datasheet and optimize for your specific antibody lot. |
| Primary Antibody Dilution (Immunofluorescence) | 1:200 - 1:500 | Higher concentrations may be needed for IF compared to WB. |
Visualizations
Fanconi Anemia Signaling Pathway
Caption: Simplified signaling pathway of the Fanconi Anemia DNA repair response to interstrand crosslinks.
This compound Assay Experimental Workflow
Caption: General experimental workflow for the this compound assay using Western Blot or Immunofluorescence.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in the this compound assay.
References
- 1. scielo.br [scielo.br]
- 2. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of FANCD2 nuclear foci formation in paraffin-embedded tumors: a potential patient-enrichment strategy for treatment with DNA interstrand crosslinking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of FANCD2 nuclear foci formation in paraffin embedded tumors; a potential patient enrichment strategy for treatment with DNA interstrand crosslinking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-FANCD2 (Ser222) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Comprehensive laboratory diagnosis of Fanconi anaemia: comparison of cellular and molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Density Effects in Different Cell Culture Media and Their Impact on the Propagation of Foot-And-Mouth Disease Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-FANCD2 antibody [EPR2302] (ab108928) | Abcam [abcam.com]
- 10. FANCD2 Antibody - BSA Free (NB100-182): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorylation of FANCD2 on Two Novel Sites Is Required for Mitomycin C Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Fnc-TP Labeling
Welcome to the technical support center for Fluorescent non-canonical Tyrosine Probing (Fnc-TP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their this compound labeling experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during this compound labeling experiments.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound-T01 | Low or no expression of the target protein containing the non-canonical amino acid (ncAA). | 1. Inefficient suppression of the amber stop codon.[1][2] 2. Toxicity of the non-canonical amino acid to the cells. 3. Suboptimal plasmid concentrations or transfection efficiency. | 1. Optimize the concentration of the ncAA and the orthogonal aminoacyl-tRNA synthetase/tRNA pair plasmids.[1][3] 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of the ncAA. 3. Verify plasmid integrity and optimize the transfection protocol for the specific cell line. |
| This compound-T02 | Low labeling efficiency of the target protein with the fluorescent dye. | 1. Inefficient click chemistry reaction.[4][5] 2. Inaccessibility of the incorporated ncAA for the fluorescent dye. 3. Degradation of the fluorescent dye. | 1. Optimize the concentration of the fluorescent dye and the copper catalyst (for CuAAC). For live-cell imaging, consider using copper-free click chemistry (SPAAC or SPIEDAC).[6][7] 2. Ensure the ncAA is incorporated at a solvent-accessible site on the protein. Review the protein structure to select an appropriate labeling site. 3. Protect the fluorescent dye from light and prepare fresh solutions before use. |
| This compound-T03 | High background fluorescence or non-specific labeling. | 1. Non-specific binding of the fluorescent dye to cellular components. 2. Autofluorescence of the cells or medium. 3. Incomplete removal of unbound fluorescent dye. | 1. Include appropriate washing steps after incubation with the fluorescent dye. 2. Use a phenol red-free medium during imaging and consider using a commercially available background suppressor. 3. Increase the number and duration of washing steps after the labeling reaction. |
| This compound-T04 | Phototoxicity or cell death during imaging. | 1. High laser power or prolonged exposure times.[8] 2. Generation of reactive oxygen species by the fluorescent dye upon excitation. | 1. Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[9] 2. Use photostable dyes and consider using an oxygen scavenging system in the imaging medium. |
| This compound-T05 | Signal-to-noise ratio (SNR) is poor. | 1. Low labeling efficiency. 2. High background fluorescence. 3. Suboptimal imaging parameters.[10][11] | 1. Refer to This compound-T02 for optimizing labeling efficiency. 2. Refer to This compound-T03 for reducing background. 3. Optimize detector gain/offset, pixel binning, and averaging to improve SNR.[12][13] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the this compound labeling workflow.
1. What is this compound labeling?
Fluorescent non-canonical Tyrosine Probing (this compound) is a technique for the site-specific labeling of proteins with a fluorescent dye.[14] It involves the incorporation of a non-canonical amino acid (ncAA), a tyrosine analog containing a bioorthogonal chemical handle (e.g., an azide or alkyne), into a target protein at a specific site.[4][15] This is achieved by introducing a unique codon (often an amber stop codon, TAG) at the desired location in the gene of interest and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this codon and incorporates the ncAA.[2][3] The incorporated ncAA can then be specifically labeled with a fluorescent dye through a bioorthogonal reaction, such as click chemistry.[5][16]
2. How do I choose the right non-canonical tyrosine analog for my experiment?
The choice of the ncAA depends on the subsequent bioorthogonal labeling reaction you plan to use.
-
For copper-catalyzed azide-alkyne cycloaddition (CuAAC), an ncAA with either an azide or an alkyne group is suitable.
-
For copper-free click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC), an ncAA with a strained alkyne (e.g., cyclooctyne) is required.[7] This is often preferred for live-cell imaging to avoid copper-induced toxicity.
3. How can I determine the efficiency of this compound labeling?
Labeling efficiency can be assessed using several methods:
-
In-gel fluorescence: Run the labeled cell lysate or purified protein on an SDS-PAGE gel and visualize the fluorescence using a gel imager. A band corresponding to the molecular weight of the target protein should be observed.
-
Western blot analysis: After in-gel fluorescence, the gel can be transferred to a membrane and probed with an antibody against the target protein to confirm its identity.
-
Mass spectrometry: This can be used to confirm the incorporation of the ncAA at the specific site.
-
Quantitative fluorescence microscopy: The fluorescence intensity of labeled cells can be quantified and compared to a control.[17]
A method for determining the proportion of labeled proteins in a sample involves comparing the number of fluorescent spots on a test slide with a reference slide where all proteins are labeled.[18]
| Method | Principle | Pros | Cons |
| In-Gel Fluorescence | Direct visualization of fluorescently labeled protein in a gel. | Simple, quick qualitative assessment. | Not highly quantitative. |
| Western Blot | Immunodetection of the target protein. | Confirms protein identity. | Indirect assessment of labeling. |
| Mass Spectrometry | Precise mass measurement to confirm ncAA incorporation. | Highly accurate and provides site-specific information. | Requires specialized equipment and expertise. |
| Quantitative Microscopy | Measurement of fluorescence intensity in cells. | Provides cellular-level quantitative data. | Can be affected by imaging artifacts and background. |
4. What are the key considerations for designing the experimental workflow for this compound labeling?
A successful this compound labeling experiment requires careful planning. The diagram below outlines the key steps and decision points in a typical workflow.
Caption: Experimental workflow for this compound labeling.
5. How can I minimize imaging artifacts in my this compound experiments?
Imaging artifacts can compromise the quality of your data. Here are some common artifacts and how to mitigate them:
-
Photobleaching: The irreversible loss of fluorescence due to prolonged exposure to excitation light. To minimize this, use lower laser power, shorter exposure times, and photostable dyes.
-
Background Fluorescence: Signal from sources other than your labeled protein. Use high-quality, clean coverslips, phenol red-free medium, and perform thorough washing steps.[19]
-
Fixation Artifacts: The process of fixing cells can sometimes alter protein localization.[20][21] It is crucial to test different fixation methods (e.g., paraformaldehyde vs. methanol) to find the one that best preserves the native localization of your target protein.
The following diagram illustrates the logical relationship for troubleshooting common imaging issues.
Caption: Troubleshooting logic for imaging issues.
Experimental Protocols
Key Experiment: Site-Specific Incorporation of a Non-Canonical Tyrosine Analog and Fluorescent Labeling in Mammalian Cells
Objective: To express a target protein containing a site-specifically incorporated ncAA (p-azido-L-phenylalanine, AzF) and label it with a fluorescent dye via copper-free click chemistry.
Materials:
-
HEK293T cells
-
Plasmids:
-
pCMV-TargetGene-TAG (your gene of interest with an amber stop codon at the desired position)
-
pIRE4-AzFRS-4xT2A-tRNA (encoding the orthogonal aminoacyl-tRNA synthetase and tRNA)
-
-
p-azido-L-phenylalanine (AzF)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI solution
Protocol:
-
Cell Seeding:
-
One day before transfection, seed HEK293T cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the plasmid mix: 500 ng of pCMV-TargetGene-TAG and 500 ng of pIRE4-AzFRS-4xT2A-tRNA per well of a 24-well plate.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Six hours post-transfection, replace the medium with fresh complete medium containing 1 mM AzF.
-
-
Protein Expression and ncAA Incorporation:
-
Incubate the cells for 48 hours to allow for protein expression and incorporation of AzF.
-
-
Fluorescent Labeling:
-
Prepare a 10 µM solution of the DBCO-functionalized fluorescent dye in complete medium.
-
Remove the medium from the cells and wash once with PBS.
-
Add the dye-containing medium to the cells and incubate for 1 hour at 37°C, protected from light.
-
-
Washing and Fixation:
-
Remove the labeling medium and wash the cells three times with PBS for 5 minutes each.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and your chosen fluorescent dye.
-
This technical support center provides a foundation for troubleshooting and optimizing your this compound labeling experiments. For further details on specific techniques, please refer to the cited literature.
References
- 1. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific labeling of proteins with NMR-active unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 5. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signal-to-Noise Considerations [evidentscientific.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 15. mdpi.com [mdpi.com]
- 16. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fixation artifacts and how to minimize them [focalplane.biologists.com]
Fnc-TP solubility problems and solutions
Welcome to the technical support center for Fnc-TP (2'-Deoxy-2'-β-fluoro-4'-azidocytidine triphosphate). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the triphosphorylated, active form of Fnc (Azvudine), a cytidine analog. It functions as a potent nucleoside reverse transcriptase inhibitor (NRTI) and is primarily used in antiviral research, particularly against HIV.[1][2][3] Its mechanism of action involves incorporation into the nascent viral DNA strand, leading to chain termination and inhibition of viral replication. This compound is also utilized as a reagent in "click chemistry" applications due to its azide group.
Q2: What are the main challenges when working with this compound?
A2: The primary challenges are related to its solubility and stability in aqueous solutions. Like many nucleoside triphosphates, this compound can be prone to precipitation at high concentrations and degradation through hydrolysis of the triphosphate chain, especially with improper storage and handling. Maintaining the correct pH and temperature is crucial for its stability.
Q3: How should this compound be stored to ensure its stability?
A3: For long-term stability, this compound solutions should be stored at -20°C or, ideally, at -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For aqueous stock solutions, a pH of around 7.5 is recommended to enhance stability.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dissolving this compound powder in water or buffer. | - The concentration is too high for the chosen solvent.- The pH of the solution is not optimal.- The temperature of the solvent is too low. | - Try dissolving in a smaller volume of solvent first and then diluting to the final concentration.- Use gentle warming (e.g., a 37°C water bath) to aid dissolution.- Ensure the buffer pH is near neutral (pH 7.0-8.0). For stubborn solubility issues, a slight adjustment towards alkaline pH might help.- Consider preparing a more concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous experimental buffer (ensure final DMSO concentration is compatible with your assay). |
| Cloudiness or precipitation in the stock solution during storage. | - The storage temperature is not low enough.- Repeated freeze-thaw cycles have compromised stability.- The pH of the solution has shifted over time. | - Ensure storage at -80°C for long-term stability.- Aliquot stock solutions into single-use tubes to minimize freeze-thaw cycles.- Re-verify the pH of the buffer used for dissolution. It is advisable to use a well-buffered solution. |
| Inconsistent results in enzymatic assays (e.g., reverse transcriptase assays). | - Degradation of this compound to its diphosphate or monophosphate forms.- Inaccurate concentration of the stock solution due to incomplete dissolution. | - Always use freshly thawed aliquots for experiments.- Before use, gently vortex the thawed aliquot and centrifuge briefly to pellet any potential micro-precipitates.- Periodically check the concentration of your stock solution using UV spectrophotometry. |
| Toxicity observed in cell culture experiments. | - The concentration of the organic solvent (e.g., DMSO) used for the stock solution is too high in the final culture medium.- The this compound concentration is too high. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound (e.g., 10 mM)
This protocol is suitable for preparing this compound solutions for most enzymatic assays.
Materials:
-
This compound (as sodium salt)
-
Nuclease-free water
-
Tris-HCl buffer (1 M, pH 7.5)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make the desired volume and concentration.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add a volume of nuclease-free water to achieve a concentration slightly higher than the target (e.g., for a final 10 mM, add water to reach ~11-12 mM).
-
Add 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM. This will help maintain a stable pH.
-
Gently vortex the solution to dissolve the powder. If needed, warm the tube briefly in a 37°C water bath to aid dissolution.
-
Once fully dissolved, add nuclease-free water to reach the final desired volume.
-
Confirm the final concentration using a spectrophotometer (using the extinction coefficient provided by the manufacturer).
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO for Cell Culture
This protocol is designed for preparing a concentrated stock for use in cell-based assays where high dilution factors are required.
Materials:
-
This compound (as sodium salt or free acid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired high concentration (e.g., 50-100 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the DMSO stock solution into single-use tubes.
-
Store the aliquots at -20°C.
-
Important: When preparing working solutions for cell culture, ensure the DMSO stock is diluted sufficiently in the culture medium so that the final DMSO concentration does not exceed a level toxic to the cells (typically ≤ 0.1%).
Visualizing Experimental Workflows and Mechanisms
Below are diagrams generated using Graphviz to illustrate key processes involving this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues related to cytotoxicity observed with the experimental compound Fnc-TP.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line after treatment with this compound. What are the primary mechanisms by which an experimental compound like this compound might be inducing cell death?
A1: The observed cytotoxicity from an experimental compound like this compound can be broadly attributed to two main types of effects: on-target and off-target effects.
-
On-target effects occur when the compound binds to its intended molecular target, and the resulting modulation of this target's activity leads to cell death. This is often the desired outcome for anti-cancer agents.
-
Off-target effects arise when the compound interacts with unintended molecules within the cell, leading to toxicity.[1][2] These effects are a common cause of clinical trial failure for new drugs.[1]
The actual mechanism of cell death is often through the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[3] Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, mediated by enzymes called caspases.[4][5] Necrosis is a more chaotic process resulting from severe cellular injury, leading to cell swelling and lysis, which releases intracellular contents and can provoke an inflammatory response.[6]
Q2: How can we experimentally distinguish between on-target and off-target cytotoxicity of this compound?
A2: Differentiating between on-target and off-target effects is crucial. One robust method is to use CRISPR/Cas9 to knock out the intended target of this compound in your cell line. If the cells lacking the target are no longer sensitive to this compound, the cytotoxicity is likely an on-target effect. Conversely, if the knockout cells still die in the presence of this compound, the cytotoxicity is due to off-target effects.[1] Another approach involves competitive binding assays or proteome-wide thermal shift assays to identify other proteins that this compound may be binding to.[7]
Q3: Our initial cell viability assay (e.g., MTT) shows high cytotoxicity. What other assays should we perform to confirm this result and understand the mechanism?
A3: It is recommended to use multiple assays that measure different aspects of cell death to confirm the initial findings and elucidate the mechanism. Relying on a single assay can sometimes be misleading.
-
Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) release assay measure the activity of LDH, an enzyme released from cells with damaged membranes, which is a hallmark of necrosis.[8]
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (like caspase-3/7) that are activated during apoptosis.[10]
-
-
ATP-Based Assays: The amount of ATP in a cell is a good indicator of its viability, as ATP levels decrease rapidly upon cell injury or death.[11]
A comparison of expected outcomes from these assays for different cell death mechanisms is provided in the table below.
Q4: Could our cell culture conditions be exacerbating the cytotoxic effects of this compound?
A4: Yes, suboptimal cell culture conditions can certainly contribute to increased cell sensitivity to a test compound. It is important to rule out these factors:
-
Cell Health and Passage Number: Ensure you are using a healthy, low-passage number stock of cells. Cells that have been passaged too many times can undergo genetic drift and may have altered responses to stimuli.
-
Contamination: Mycoplasma contamination is a common issue that can alter cellular physiology and affect experimental results.[12] Regularly test your cell lines for mycoplasma.
-
Incubator Conditions: Fluctuations in temperature or CO2 levels can stress cells and make them more susceptible to cytotoxicity. Ensure your incubator is properly calibrated and maintained.
-
Reagent Quality: Use high-quality, cell culture-grade reagents and test new lots before use in critical experiments.
Troubleshooting Guide for this compound Cytotoxicity
If you are experiencing unexpected or inconsistent cytotoxicity with this compound, follow this troubleshooting workflow.
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Data Presentation: Comparison of Cytotoxicity Assays
This table summarizes the expected results from various cytotoxicity and cell viability assays depending on the primary mechanism of cell death.
| Assay Type | Principle | Apoptosis | Necrosis |
| MTT/XTT Assay | Measures metabolic activity (mitochondrial reductase) | Decreased | Decreased |
| ATP Assay | Quantifies intracellular ATP levels | Decreased | Rapidly Decreased |
| LDH Release Assay | Measures release of lactate dehydrogenase from damaged cells | Low/Late Increase | High/Early Increase |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on apoptotic cells; PI stains leaky membranes | Annexin V+/PI- (early) Annexin V+/PI+ (late) | Annexin V-/PI+ or Annexin V+/PI+ |
| Caspase-3/7 Assay | Measures activity of executioner caspases | Increased | No significant increase |
Experimental Protocols
Protocol 1: Measuring Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[9]
Materials:
-
This compound treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time. Include untreated and positive controls.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Experimental workflow for Annexin V/PI staining.
Protocol 2: Measuring Necrosis by LDH Release Assay
This colorimetric assay quantifies the release of lactate dehydrogenase (LDH) into the culture medium from cells with compromised membrane integrity.[8]
Materials:
-
This compound treated and control cells in a 96-well plate
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate and treat with a serial dilution of this compound.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Background: Culture medium without cells.
-
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of stop solution (if provided in the kit).
-
Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] * 100
Signaling Pathways in this compound Induced Cytotoxicity
This compound may induce apoptosis through either the extrinsic or intrinsic pathway. The diagram below illustrates these key signaling cascades.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Greek Fire, Poison Arrows, and Scorpion Bombs: How Tumor Cells Defend Against the Siege Weapons of Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New flow cytometric assays for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fnc-TP Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting Fnc-TP (the active triphosphate form of Molnupiravir) antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect assay design?
A1: this compound is a ribonucleoside analog that is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to a process called "error catastrophe" or "lethal mutagenesis," where an accumulation of mutations in the viral genome renders the virus non-infectious.[1][2] This mechanism is important for assay design because endpoint measurements should ideally reflect infectious virus levels (e.g., plaque assays or TCID50) rather than just viral RNA levels (e.g., RT-qPCR), as the latter may detect mutated, non-viable virus, potentially underestimating the compound's efficacy.[3][4]
Q2: What are the key parameters to consider when optimizing the incubation time for an this compound antiviral assay?
A2: Optimizing incubation time is critical for obtaining reliable and reproducible results. Key parameters include:
-
Viral replication kinetics: The incubation time should be long enough to allow for multiple rounds of viral replication in the untreated control group, leading to a clear cytopathic effect (CPE) or sufficient viral titer for detection.
-
Compound stability: The stability of this compound's parent drug, Molnupiravir, in the cell culture medium over the incubation period should be considered.
-
Cell health: Prolonged incubation times can lead to deterioration of the cell monolayer, which can interfere with the assay readout. It is crucial to ensure cell viability in mock-infected wells throughout the experiment. For many viruses, an incubation period of 48 to 72 hours is a common starting point.[5][6]
Q3: Which cell lines are suitable for this compound antiviral assays?
A3: The choice of cell line is critical and depends on the virus being studied. The cell line must be susceptible to viral infection and support robust viral replication. Additionally, the cells should efficiently phosphorylate the parent compound (Molnupiravir) to its active triphosphate form, this compound. Commonly used cell lines for respiratory virus research, such as Vero E6 cells (an African green monkey kidney cell line), are often used for SARS-CoV-2 assays with Molnupiravir.[7][8][9] Calu-3 cells (a human lung adenocarcinoma cell line) are also a relevant model for respiratory viruses.[2][7]
Q4: How is the cytotoxicity of Molnupiravir assessed, and why is it important?
A4: Cytotoxicity is typically assessed by treating uninfected cells with a range of concentrations of the compound and measuring cell viability using assays like MTS, XTT, or CellTiter-Glo. This determines the 50% cytotoxic concentration (CC50). It is crucial to assess cytotoxicity in parallel with the antiviral assay to ensure that the observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply due to cell death. The ratio of CC50 to the 50% effective concentration (EC50) is the selectivity index (SI), which is a measure of the compound's therapeutic window.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
| Possible Cause | Troubleshooting Steps |
| Contamination of reagents or cell culture | 1. Use sterile techniques and dedicated reagents for each virus. 2. Regularly test cell cultures for mycoplasma contamination. |
| Non-specific binding of detection antibodies (in ELISA or similar assays) | 1. Optimize the concentration of primary and secondary antibodies. 2. Increase the number and duration of washing steps. 3. Use a blocking buffer to reduce non-specific binding. |
| High cell density leading to overcrowding and cell death | 1. Optimize the cell seeding density to ensure a confluent monolayer at the time of the assay readout without overcrowding. |
| Intrinsic fluorescence of the compound | 1. Run a control plate with the compound but without cells to check for background fluorescence. 2. If the compound is fluorescent, consider using a different assay readout method (e.g., a luminescence-based assay instead of a fluorescence-based one). |
Issue 2: Inconsistent or Non-Reproducible EC50 Values
| Possible Cause | Troubleshooting Steps |
| Variability in viral titer | 1. Use a consistent, well-characterized virus stock for all experiments. 2. Titer the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI). |
| Inconsistent cell seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Visually inspect the cell monolayer for even confluency before starting the assay. |
| Edge effects in the microplate | 1. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 2. Ensure proper sealing of the plate to prevent evaporation. |
| Underestimation of potency with PCR-based readouts | 1. As this compound induces mutations, viral RNA may still be present but non-infectious.[3][4] 2. Consider using an infectivity-based assay (plaque reduction or TCID50) as an orthogonal method to confirm EC50 values. |
Issue 3: High Cytotoxicity Observed at Active Concentrations (Low Selectivity Index)
| Possible Cause | Troubleshooting Steps |
| Impact on cellular nucleotide pools | 1. this compound is a nucleotide analog and high concentrations may interfere with cellular nucleic acid synthesis.[10][11] 2. Consider using lower concentrations of the compound and optimizing the incubation time. |
| Off-target effects of the compound | 1. Test the compound in different cell lines to see if the cytotoxicity is cell-type specific. 2. If possible, investigate the mechanism of cytotoxicity (e.g., apoptosis vs. necrosis). |
| Cell line sensitivity | 1. Some cell lines may be more sensitive to the cytotoxic effects of nucleotide analogs. 2. Screen a panel of cell lines to identify one with a better therapeutic window. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (CC50 Determination)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of Molnupiravir using a colorimetric MTS assay.
-
Cell Seeding:
-
Trypsinize and count the desired cell line (e.g., Vero E6).
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 2X stock solution of Molnupiravir in assay medium (e.g., DMEM with 2% FBS).
-
Perform serial dilutions of the 2X stock to create a range of concentrations.
-
Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with assay medium only as a no-compound control.
-
-
Incubation:
-
Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-compound control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Protocol 2: this compound Antiviral Assay (Plaque Reduction Assay)
This protocol outlines a plaque reduction assay to determine the 50% effective concentration (EC50) of Molnupiravir.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., Vero E6) in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 6 x 10^5 cells/well).[12]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of Molnupiravir in assay medium.
-
Prepare a virus dilution that will yield 50-100 plaques per well.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Infect the cells with 200 µL of the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.[5]
-
After the adsorption period, remove the virus inoculum.
-
Overlay the cells with 2 mL of an overlay medium (e.g., 1:1 mixture of 2X MEM with 4% FBS and 1.6% low-melting-point agarose) containing the different concentrations of Molnupiravir.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% formaldehyde for at least 1 hour.
-
Remove the overlay and stain the cells with a 0.1% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound).
-
Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Data Presentation
Table 1: Representative EC50 Values of Molnupiravir (or its active form NHC) against Various Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero | 0.3 | [7] |
| SARS-CoV-2 | Calu-3 | 0.08 | [7] |
| MERS-CoV | Vero | 0.56 | [2] |
| Ebola Virus | VeroE6 | 3.0 | [13] |
| Norovirus (replicon) | N/A | 1.5 | [13] |
| Chikungunya Virus | Huh-7 | 0.2 - 1.8 | [13] |
| Influenza A and B | HAE | 0.06 - 0.08 | [13] |
Table 2: Recommended Seeding Densities for Vero E6 Cells in Different Plate Formats
| Plate Format | Seeding Density (cells/well) | Reference |
| 96-well | 1 x 10^4 | [9] |
| 48-well | 2 x 10^4 | Adapted from[14] |
| 24-well | 4 x 10^4 | Adapted from[14] |
| 6-well | 6 x 10^5 | [12] |
Visualizations
Caption: Mechanism of action of this compound, leading to viral error catastrophe.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and optimization of a high‐throughput screening assay for in vitro anti‐SARS‐CoV‐2 activity: Evaluation of 5676 Phase 1 Passed Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 8. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleotide Pool Imbalance and Antibody Gene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Fnc-TP Click Chemistry Conjugation
Welcome to the technical support center for Fnc-TP (Functionalized-Target Protein) click chemistry conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges and improve the yield of your conjugation experiments.
Troubleshooting Guide: Overcoming Poor Yield
Low conjugation yield is a common issue in click chemistry. The following guide, in a question-and-answer format, addresses specific problems you may encounter.
Q1: My conjugation yield is consistently low. What are the most common initial checks I should perform?
A1: When troubleshooting low yields, it's best to start with the most fundamental aspects of the reaction. First, verify the quality and concentration of your azide- and alkyne-functionalized molecules. Ensure that the functional groups have not degraded during storage. Second, confirm the activity of your copper catalyst and reducing agent. Prepare fresh solutions of sodium ascorbate immediately before use, as it can oxidize over time. Finally, re-evaluate your reaction buffer to ensure it is at the optimal pH (typically 7-9) and does not contain any components that might interfere with the reaction, such as chelating agents (e.g., EDTA) or primary amines (e.g., Tris buffer), which can compete with the desired reaction.[1]
Q2: I'm observing precipitation or aggregation of my protein during the conjugation reaction. How can I prevent this?
A2: Protein aggregation during conjugation can significantly reduce the yield of soluble, functional product.[1] This can be caused by several factors, including the use of organic co-solvents or suboptimal buffer conditions. To mitigate aggregation, consider the following:
-
Optimize Solvent Conditions: If using organic co-solvents like DMSO or DMF to dissolve a hydrophobic payload, try to minimize the final concentration. Alternatively, explore the use of water-soluble linkers or payloads.[1]
-
Adjust Buffer Composition: Modify the pH or ionic strength of your reaction buffer. Sometimes, the addition of non-ionic detergents or stabilizing excipients can prevent aggregation.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of aggregation.[1]
-
Purification: If aggregates do form, they should be removed from the final product using methods like centrifugation or size-exclusion chromatography.[1]
Q3: My protein appears to be degrading or losing activity after the click reaction. What could be the cause and how can I fix it?
A3: A common cause of protein degradation during copper-catalyzed azide-alkyne cycloaddition (CuAAC) is oxidative damage. The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) or even peptide bond cleavage.[2][3]
To address this, the following strategies are recommended:
-
Use a Copper-Chelating Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) not only accelerate the reaction but also protect the biomolecule from oxidative damage by stabilizing the Cu(I) oxidation state and acting as a sacrificial reductant.[2][4] It is often recommended to use the ligand in excess relative to the copper.[2][4]
-
Add a Scavenger for Ascorbate Byproducts: The oxidation of ascorbate can produce reactive carbonyl compounds that can lead to unwanted side reactions with proteins. Adding a scavenger like aminoguanidine can help mitigate these effects.[2]
-
Consider Copper-Free Click Chemistry: If oxidative damage persists, switching to a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a highly effective alternative.[5][6][7] SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thus avoiding copper-induced degradation.[5][6]
Q4: I've tried optimizing the basic parameters, but my yield is still suboptimal. What advanced troubleshooting steps can I take?
A4: If basic troubleshooting fails, you may need to delve deeper into the reaction kinetics and component interactions.
-
Vary Reactant Stoichiometry: While equimolar concentrations are a good starting point, using an excess of one of the reactants (typically the smaller, non-protein component) can drive the reaction to completion.
-
Optimize Ligand-to-Copper Ratio: The ratio of ligand to copper can significantly impact reaction efficiency. A common starting point is a 5:1 ligand-to-copper ratio to ensure the copper is adequately chelated and the biomolecule is protected.[2][4]
-
Investigate Alternative Ligands: Different ligands can have varying effects on reaction rates and stability. If you are using a common ligand like THPTA, you might explore others to see if they perform better in your specific system.[8]
-
Purification Strategy: Evaluate your purification method. It's possible that your conjugate is being lost during downstream processing. Consider alternative purification techniques that are better suited for your specific protein and conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CuAAC reaction involving a protein?
A1: For bioconjugation, the pH is typically maintained between 7 and 9. A pH closer to 9 can increase the reaction rate due to a higher degree of amine deprotonation (if targeting lysines for initial functionalization), but this also increases the rate of hydrolysis of activated esters if they are used for linker attachment. A pH around 7-7.4 is a common compromise to balance reaction efficiency and biomolecule stability.[1]
Q2: Can I use any copper source for my CuAAC reaction?
A2: While Cu(I) is the active catalytic species, it is prone to oxidation. Therefore, it is common to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[9][10] This approach is generally more reliable and convenient for bioconjugation reactions.
Q3: How much copper and ligand should I use?
A3: The optimal concentrations can vary depending on the specific reactants. However, a common starting point for bioconjugation is a final copper concentration in the range of 100-500 µM.[2] The ligand concentration is typically in excess of the copper concentration, with a ligand-to-copper ratio of 2:1 to 5:1 being common.[2][8]
Q4: What is the difference between CuAAC and SPAAC, and when should I choose one over the other?
A4: The primary difference is the catalyst. CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) requires a copper catalyst, while SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free method that relies on the high reactivity of a strained alkyne (e.g., a cyclooctyne) with an azide.[5][6]
-
Choose CuAAC when: You are working with systems where copper toxicity is not a major concern and when you require very fast reaction kinetics. It is a well-established and highly efficient method.[9][11]
-
Choose SPAAC when: You are working with live cells, in vivo systems, or with proteins that are particularly sensitive to metal-induced oxidative damage.[6][7] The synthetic complexity and potentially slower reaction rates of some strained alkynes can be a consideration.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your this compound click chemistry conjugation.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range | Purpose | Reference |
| Copper (II) Sulfate | 100 µM - 1 mM | Catalyst precursor | [2][12] |
| Sodium Ascorbate | 1 mM - 5 mM | Reducing agent | [2][10] |
| Ligand (e.g., THPTA) | 500 µM - 5 mM | Catalyst stabilization, reaction acceleration, protein protection | [2][4] |
| Azide/Alkyne Reactant | 10 µM - 5 mM | Reactants | [8] |
| Aminoguanidine | 1 mM - 5 mM | Scavenger for ascorbate byproducts | [2] |
Table 2: Comparison of CuAAC and SPAAC
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Copper (I) | None (Copper-free) |
| Biocompatibility | Lower (potential copper toxicity) | Higher |
| Risk of Oxidative Damage | Present | Absent |
| Reaction Kinetics | Generally very fast | Can be slower, dependent on the strained alkyne |
| Reagent Complexity | Simpler alkyne | More complex strained alkyne synthesis |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of a Target Protein (TP)
This protocol is a starting point and should be optimized for your specific protein and reagents.
-
Prepare Stock Solutions:
-
20 mM Copper(II) Sulfate (CuSO₄) in deionized water.
-
50 mM THPTA ligand in deionized water.
-
100 mM Sodium Ascorbate in deionized water (prepare fresh).
-
10 mM Azide- or Alkyne-functionalized small molecule/payload in a suitable solvent (e.g., DMSO, water).
-
Your alkyne- or azide-functionalized target protein (TP) at a known concentration in a compatible buffer (e.g., PBS, pH 7.4).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add your functionalized TP to the desired final concentration in the reaction buffer.
-
Add the azide- or alkyne-functionalized small molecule to the desired final concentration (a 10-fold molar excess over the protein is a good starting point).
-
Premix the CuSO₄ and THPTA solutions. For a 5:1 ligand-to-copper ratio, mix equal volumes of the 20 mM CuSO₄ and 50 mM THPTA stocks. Let this mixture sit for 1-2 minutes.
-
Add the premixed catalyst/ligand solution to the reaction tube to achieve a final copper concentration of 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light.
-
-
Reaction Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purify the conjugated protein using a suitable method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and unconjugated components.
-
-
Analysis:
-
Analyze the purified conjugate using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm conjugation and assess yield.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound click chemistry.
Caption: Decision tree for choosing between CuAAC and SPAAC.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 4. scispace.com [scispace.com]
- 5. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome functionalization with copper-free "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fnc-TP and Lamivudine (3TC) in HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-HIV-1 activity of Fnc-TP and Lamivudine (3TC), two nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
Fnc (2'-deoxy-2'-β-fluoro-4'-azidocytidine) and Lamivudine (3TC) are both cytidine analogues that, upon intracellular phosphorylation to their triphosphate forms (this compound and 3TC-TP), act as competitive inhibitors of HIV-1 reverse transcriptase (RT). Their primary mechanism of action involves incorporation into the nascent viral DNA chain, leading to premature chain termination due to the absence of a 3'-hydroxyl group. This guide delves into a comparative analysis of their efficacy, mechanism of action, and cellular pharmacology.
Quantitative Comparison of Anti-HIV-1 Activity
The following tables summarize the key quantitative parameters for Fnc and 3TC based on available in vitro data. It is important to note that direct comparisons are best made when data is generated from head-to-head studies under identical experimental conditions.
| Parameter | Fnc | Lamivudine (3TC) | Cell Line | Virus Strain | Reference |
| IC₅₀ (µM) | Not explicitly found in a direct comparative study | 0.07 - 0.2 (ED₅₀) | PBMCs | HIV-1 | [1] |
| CC₅₀ (µM) | >100 | Not specified in comparative studies | MT-4 cells | - | [2] |
Table 1: Antiviral Activity and Cytotoxicity. IC₅₀ (50% inhibitory concentration) represents the concentration of the drug that is required for 50% inhibition of viral replication in vitro. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of the host cells. A higher selectivity index (SI = CC₅₀/IC₅₀) indicates a more favorable safety profile.
| Parameter | This compound | 3TC-TP | Notes | Reference |
| Kᵢ (µM) | Not explicitly found | ~35-fold higher for M184V mutant RT compared to wild-type RT | Kᵢ represents the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [3] |
| Intracellular Half-life (t½) | Markedly longer than 3TC-TP | ~15-16 hours in PBMCs | The longer intracellular half-life of this compound suggests the potential for a more sustained antiviral effect. | [4] |
Table 2: Biochemical and Pharmacokinetic Parameters. These parameters provide insight into the direct interaction of the active triphosphate forms with the HIV-1 reverse transcriptase and their persistence within the target cells.
Mechanism of Action
Both this compound and 3TC-TP are nucleoside reverse transcriptase inhibitors (NRTIs) that function as chain terminators. However, Fnc has demonstrated a dual mechanism of action that distinguishes it from Lamivudine.
Inhibition of HIV-1 Reverse Transcriptase
The primary mechanism for both compounds involves the following steps:
-
Cellular Uptake and Phosphorylation: Fnc and 3TC are transported into host cells and are sequentially phosphorylated by cellular kinases to their active triphosphate forms, this compound and 3TC-TP, respectively.
-
Competitive Inhibition: this compound and 3TC-TP compete with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of HIV-1 reverse transcriptase.
-
Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of this compound and 3TC-TP prevents the formation of the next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation.
References
- 1. researchgate.net [researchgate.net]
- 2. Endogenous reverse transcription assays reveal high-level resistance to the triphosphate of (-)2'-dideoxy-3'-thiacytidine by mutated M184V human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative anti-HIV-1 efficacy of lamivudine and emtricitabine in vitro is dependent on cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ablinc.com [ablinc.com]
Comparative Analysis of Fnc-TP's Antiviral Efficacy in Primary Cells
A Head-to-Head Look at Fnc-TP Against Leading Antiviral Alternatives for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of this compound (Azvudine), a novel nucleoside analog, against established antiviral agents: Remdesivir, Molnupiravir, and Favipiravir. The focus is on their performance in primary human cells, a critical in vitro model for predicting clinical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and mechanisms of these antiviral compounds.
Executive Summary
This compound, Remdesivir, Molnupiravir, and Favipiravir are all nucleoside or nucleotide analogs that function as prodrugs. Once intracellularly metabolized to their active triphosphate forms, they target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking natural nucleotides, they are incorporated into the nascent viral RNA, leading to either chain termination or the accumulation of mutations (error catastrophe), ultimately inhibiting viral replication.
While all four drugs share a common target, their reported efficacy, particularly in primary human airway epithelial cells, varies. Remdesivir and Molnupiravir have demonstrated potent antiviral activity against a range of respiratory viruses in these clinically relevant cell models. Data on Favipiravir's efficacy in primary respiratory cells is more variable. Crucially, there is a notable lack of publicly available data on the antiviral activity of this compound against respiratory viruses in primary human airway epithelial cells, despite its approval for COVID-19 in China. This data gap presents a significant challenge for a direct, evidence-based comparison in this specific context.
This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved in the antiviral response to these agents.
Comparative Antiviral Activity
The following tables summarize the available in vitro efficacy data for this compound and its comparators. It is important to note that the lack of head-to-head studies necessitates a cross-study comparison, which has inherent limitations due to variations in experimental conditions.
Table 1: Antiviral Activity against SARS-CoV-2 in Primary Human Airway Epithelial Cells
| Compound | Cell Type | Endpoint | EC50 / IC50 (µM) | Citation |
| This compound (Azvudine) | Primary Human Airway Epithelial Cells | Viral RNA reduction | Data Not Available | |
| Remdesivir | Human Tracheal Airway Epithelial Cells | Viral RNA reduction | Dose-dependent inhibition observed | |
| Molnupiravir (EIDD-1931) | Primary Human Airway Epithelial Cells | Viral Titer Reduction | Potent inhibition reported | |
| Favipiravir | Differentiated Primary Human Bronchial Tracheal Epithelial Cells | Viral RNA replication | Inconsistent effects reported | [1][2] |
Table 2: Antiviral Activity against Other RNA Viruses
| Compound | Virus | Cell Type | Endpoint | EC50 / IC50 (µM) | Citation |
| This compound (Azvudine) | HIV-1 | Human peripheral blood mononuclear cells | Viral Replication Inhibition | Potent activity reported | [3] |
| This compound (Azvudine) | Hepatitis C Virus (HCV) | Huh7.5 cells | Viral Replication Inhibition | Potent activity reported | |
| Remdesivir | MERS-CoV | Primary Human Airway Epithelial Cells | Viral Titer Reduction | Potent inhibition reported | |
| Molnupiravir | Influenza Virus | Primary Human Airway Epithelial Cells | Viral Titer Reduction | Potent inhibition reported | |
| Favipiravir | Influenza Virus | Various | Viral Replication Inhibition | Broad activity reported | [4][5] |
Mechanism of Action and Signaling Pathways
All four compounds are nucleoside/nucleotide analogs that, after intracellular phosphorylation, target the viral RNA-dependent RNA polymerase (RdRp). Their primary mechanism is to disrupt viral RNA synthesis.
Caption: General mechanism of action for nucleoside analog RdRp inhibitors.
Beyond direct viral inhibition, these compounds can modulate host cell signaling pathways involved in the antiviral response.
This compound (Azvudine)
This compound acts as a chain terminator after being incorporated into the viral RNA by RdRp. While its primary antiviral activity is against reverse transcriptase in retroviruses, it has been shown to inhibit the RdRp of other RNA viruses. Its impact on host antiviral signaling pathways is not well-characterized in the context of respiratory virus infections.
Remdesivir
Remdesivir triphosphate (RDV-TP) acts as a delayed chain terminator of viral RNA synthesis. In addition to its direct antiviral effect, Remdesivir has been shown to modulate the host's innate immune response, including the interferon (IFN) signaling pathway. Some studies suggest it may dampen the interferon-gamma response and affect the JAK-STAT signaling pathway.[1][6][7][8][9]
Caption: Remdesivir's potential modulation of the JAK-STAT signaling pathway.
Molnupiravir
The active form of Molnupiravir, β-D-N4-hydroxycytidine triphosphate (MTP), is incorporated into the viral RNA and leads to an accumulation of mutations, a process termed "viral error catastrophe".[4] Molnupiravir has been shown to be a potent inducer of the host's innate immune response, including the production of type I interferons.[8]
Caption: Molnupiravir's interaction with the RIG-I signaling pathway.
Favipiravir
Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) is incorporated into viral RNA, leading to chain termination and potentially lethal mutagenesis.[5] The extent to which Favipiravir modulates host cell signaling pathways is still under investigation, but some evidence suggests it may influence pathways such as NF-κB.
Caption: Potential modulation of the NF-κB signaling pathway by Favipiravir.
Experimental Protocols
This section outlines a general methodology for assessing the antiviral efficacy of compounds in primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI), a model that closely mimics the in vivo airway epithelium.
Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface
Caption: Workflow for generating differentiated primary HBEC cultures.
-
Cell Sourcing: Primary HBECs are isolated from human donor lungs obtained with institutional review board approval.
-
Cell Expansion: Cells are expanded in a specialized bronchial epithelial growth medium.
-
Seeding on Transwell Inserts: Expanded HBECs are seeded onto permeable Transwell inserts coated with an appropriate extracellular matrix protein (e.g., collagen).
-
Air-Liquid Interface (ALI) Culture: Once the cells reach confluency, the apical medium is removed to create an ALI. The basal medium continues to provide nutrients.
-
Differentiation: Cells are maintained at ALI for 3-4 weeks to allow for differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.
Antiviral Assay
Caption: General workflow for antiviral testing in differentiated HBEC cultures.
-
Compound Preparation: this compound, Remdesivir, Molnupiravir, and Favipiravir are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the basal culture medium.
-
Treatment: The basal medium of the differentiated HBEC cultures is replaced with medium containing the antiviral compounds or a vehicle control.
-
Viral Infection: A known titer of the respiratory virus (e.g., SARS-CoV-2, Influenza A virus, Respiratory Syncytial Virus) is added to the apical surface of the cultures.
-
Incubation: The infected cultures are incubated for a defined period (e.g., 48-72 hours).
-
Sample Collection: At the end of the incubation period, apical washes are collected to measure released infectious virus particles, and cell lysates are prepared to quantify intracellular viral RNA.
-
Quantification of Antiviral Activity:
-
qRT-PCR: Viral RNA from apical washes and cell lysates is quantified by quantitative reverse transcription PCR to determine the reduction in viral genome copies.
-
Plaque Assay or TCID50: The amount of infectious virus in the apical wash is determined by plaque assay or 50% tissue culture infectious dose (TCID50) assay on a permissive cell line.
-
-
Cytotoxicity Assessment: The potential toxicity of the compounds on the primary cells is assessed using methods such as the lactate dehydrogenase (LDH) assay on the basal medium.
-
Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curves. The 50% cytotoxic concentration (CC50) is also determined, and the selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
Conclusion
This compound, along with Remdesivir, Molnupiravir, and Favipiravir, represents a class of promising antiviral agents targeting the viral RdRp. While Remdesivir and Molnupiravir have demonstrated clear antiviral activity against respiratory viruses in primary human airway epithelial cell models, the data for Favipiravir is less consistent. A significant knowledge gap exists regarding the efficacy of this compound in this critical preclinical model system for respiratory virus infections. Further head-to-head comparative studies in primary human airway epithelial cells are imperative to definitively establish the relative potency of this compound and guide future drug development efforts. Researchers are encouraged to utilize the outlined experimental protocols to generate robust and comparable datasets to address this gap.
References
- 1. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Airway Epithelial Cell Cultures for Modeling Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir in Therapy of Viral Infections [mdpi.com]
- 6. stemcell.com [stemcell.com]
- 7. The Effect of Remdesivir on STAT3 gene expression in patients with covid-19 [icbcongress.com]
- 8. COVID-19 and the potential of Janus family kinase (JAK) pathway inhibition: A novel treatment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | COVID-19 and the potential of Janus family kinase (JAK) pathway inhibition: A novel treatment strategy [frontiersin.org]
A Head-to-Head Clinical and Preclinical Comparison of Fornacitabine Triphosphate (Fnc-TP) with Other Leading Nucleoside Reverse Transcriptase Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data reveals that Fornacitabine triphosphate (Fnc-TP), the active form of the investigational nucleoside reverse transcriptase inhibitor (NRTI) Azvudine (FNC), demonstrates potent anti-HIV activity, including against certain drug-resistant strains. This guide provides a detailed head-to-head comparison of this compound with other widely used NRTIs—tenofovir, emtricitabine, and lamivudine—focusing on antiviral efficacy, cytotoxicity, and resistance profiles.
Executive Summary
Fornacitabine (FNC) is a novel cytidine analogue that has shown potent in vitro activity against both HIV-1 and HIV-2.[1][2][3] Its active triphosphate form, this compound, acts as a chain terminator, inhibiting the viral reverse transcriptase enzyme. Comparative data suggests that FNC may offer advantages in potency against certain viral strains when compared to lamivudine. However, concerns regarding potential mitochondrial toxicity have been raised and require further investigation. The emergence of the M184I mutation appears to be a key factor in the development of resistance to FNC.
Antiviral Potency
In vitro studies have demonstrated the high potency of FNC against various laboratory-adapted and clinical isolates of HIV-1, with 50% effective concentration (EC50) values ranging from 0.03 to 6.92 nM.[1][2][3] The compound is also highly active against HIV-2, with EC50 values between 0.018 and 0.025 nM.[1][2][3]
For a direct comparison, one study evaluated FNC and lamivudine in parallel, highlighting FNC's significantly lower EC50 values against several HIV-1 and HIV-2 strains in C8166 cells and peripheral blood mononuclear cells (PBMCs).
| Drug | Cell Line | Virus Strain | EC50 (nM) |
| Fornacitabine (FNC) | C8166 | HIV-1 IIIB | 0.11 |
| C8166 | HIV-1 RF | 0.03 | |
| PBMC | HIV-1 KM018 | 6.92 | |
| PBMC | HIV-1 TC-1 | 0.34 | |
| C8166 | HIV-2 ROD | 0.018 | |
| Lamivudine (3TC) | C8166 | HIV-1 IIIB | 118 |
| C8166 | HIV-1 RF | 118 | |
| PBMC | HIV-1 KM018 | 340 | |
| PBMC | HIV-1 TC-1 | 65 | |
| C8166 | HIV-2 ROD | 230 |
Data extracted from Wang et al., 2014.
While direct comparative studies including tenofovir and emtricitabine alongside FNC are limited, other research indicates that emtricitabine has an approximately 3-fold higher antiretroviral potency than lamivudine in vitro.[4]
Cytotoxicity and Selectivity
A critical aspect of any antiviral agent is its selectivity—the ability to inhibit viral replication at concentrations that are not harmful to host cells. This is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI indicates a more favorable safety profile.
FNC has demonstrated low cytotoxicity in vitro, with a reported SI of over 1000.[5]
| Drug | Cell Line | CC50 (µM) | EC50 (nM) (HIV-1 IIIB) | Selectivity Index (SI = CC50/EC50) |
| Fornacitabine (FNC) | C8166 | >100 | 0.11 | >909,090 |
| PBMC | >100 | - | - | |
| Lamivudine (3TC) | C8166 | >100 | 118 | >847 |
Data for FNC and 3TC from Wang et al., 2014.
A separate study evaluated the cytotoxicity of several NRTIs in different human cell lines. While a direct comparison with FNC in the same cell lines is not available from the provided data, the following table offers some context on the cytotoxicity of other NRTIs.
| Drug | Cell Line | CC50 (µM) |
| Tenofovir | HepG2 | 398 |
| Skeletal Muscle | 870 | |
| Zidovudine (ZDV) | HepG2 | <100 |
| Stavudine (d4T) | HepG2 | <100 |
| Didanosine (ddI) | HepG2 | >100 |
| Abacavir | HepG2 | >100 |
Data extracted from a study on tenofovir cytotoxicity.
It is important to note that direct cross-study comparisons of CC50 values should be made with caution due to variations in experimental conditions.
Resistance Profile
The development of drug resistance is a major challenge in HIV therapy. Understanding the resistance profiles of different NRTIs is crucial for effective long-term treatment strategies.
Fornacitabine (FNC): In vitro studies suggest that the M184I mutation in the reverse transcriptase is a key mutation associated with resistance to FNC.[2][3] While the M184V mutation, commonly associated with lamivudine and emtricitabine resistance, also confers cross-resistance to FNC, the drug remains active in the nanomolar range against strains with this mutation.[1][2]
Tenofovir: The primary resistance mutation associated with tenofovir is K65R in the reverse transcriptase. The presence of thymidine analogue mutations (TAMs) can reduce susceptibility to tenofovir, although the presence of the M184V mutation can sometimes increase susceptibility.
Emtricitabine and Lamivudine: The M184V and M184I mutations are the most common resistance mutations selected by both emtricitabine and lamivudine, conferring high-level resistance to both drugs.
Experimental Protocols
Antiviral Activity Assay (Syncytium Formation Assay)
This assay is used to determine the concentration of a drug that inhibits the cytopathic effect of HIV in cell culture by 50% (EC50).
-
Cell Culture: C8166 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Virus Infection: Cells are infected with laboratory-adapted or clinical isolates of HIV-1 or HIV-2.
-
Drug Treatment: A serial dilution of the test compound (e.g., FNC, lamivudine) is added to the infected cell cultures.
-
Incubation: The cultures are incubated for a set period (e.g., 3 days).
-
Syncytium Counting: The number of syncytia (multinucleated giant cells formed due to viral infection) is counted in each well.
-
EC50 Calculation: The EC50 value is calculated as the drug concentration that reduces the number of syncytia by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a drug that reduces cell viability by 50% (CC50).
-
Cell Seeding: C8166 cells or PBMCs are seeded in a 96-well plate.
-
Drug Treatment: A serial dilution of the test compound is added to the cells.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 3 days for C8166, 7 days for PBMCs).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., 20% SDS in 50% DMF) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated cell control.
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
References
- 1. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antiretroviral potency of emtricitabine is approximately 3-fold higher compared to lamivudine in dual human immunodeficiency virus type 1 infection/competition experiments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fnc-TP and Emtricitabine (FTC) for Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the triphosphate forms of two prominent nucleoside reverse transcriptase inhibitors (NRTIs): Fnc-TP, the active metabolite of Azvudine (FNC), and Emtricitabine triphosphate (FTC-TP), the active metabolite of Emtricitabine (FTC). This analysis is supported by experimental data on their mechanisms of action, antiviral potency, resistance profiles, and pharmacokinetics.
Mechanism of Action
Both this compound and FTC-TP are analogues of deoxycytidine triphosphate (dCTP) and function as competitive inhibitors of viral reverse transcriptase (RT). Upon intracellular phosphorylation, these drugs are incorporated into the nascent viral DNA chain. Their modified structures prevent the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.
FNC (Azvudine) is a novel cytidine analogue that, after being converted to its active triphosphate form (this compound), inhibits the reverse transcriptase of retroviruses like HIV and the RNA-dependent RNA polymerase of other RNA viruses.[1][2] Emtricitabine (FTC) is also a cytidine analogue that, once phosphorylated to FTC-TP, is a potent inhibitor of HIV and Hepatitis B Virus (HBV) reverse transcriptase.[3][4][5]
The core mechanism for both molecules is their ability to act as a fraudulent substrate for the viral polymerase, leading to the termination of the growing DNA chain.
Antiviral Activity
Both FNC and FTC demonstrate potent antiviral activity against HIV-1 and HIV-2. FNC has also shown broad-spectrum activity against other viruses, including HBV and HCV.[2][6][7] FTC is well-established for its potent activity against both HIV and HBV.[3][4]
The following tables summarize the 50% effective concentration (EC₅₀) values from various in vitro studies. It is important to note that these values are from different studies and direct, head-to-head comparisons under identical conditions may not be available.
Table 1: Anti-HIV Activity (EC₅₀)
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | Citation(s) |
| FNC (Azvudine) | HIV-1 (Lab-adapted strains) | C8166 | 0.03 - 6.92 | [6][7][8] |
| HIV-1 (Clinical isolates) | PBMC | 0.34 - 6.92 | [8] | |
| HIV-2 | C8166 | 0.018 - 0.025 | [6][7] | |
| FTC (Emtricitabine) | HIV-1 (IIIB) | MT-2 | 44 | [3] |
| HIV-1 (IIIB) | HeLa P4/R5 | 170 | [3] |
Table 2: Anti-HBV Activity
| Compound | Cell Line | EC₅₀ / ED₅₀ (µM) | Citation(s) |
| FNC (Azvudine) | (Activity Reported) | Data not specified | [2][7][9] |
| FTC (Emtricitabine) | HepAD38 | 0.03 | [3] |
Resistance Profiles
The development of drug resistance is a critical factor in antiviral therapy. For both FNC and FTC, the primary mutation associated with resistance occurs at codon 184 of the reverse transcriptase enzyme.
-
Emtricitabine (FTC): The M184V/I mutation is the signature resistance mutation for FTC, conferring high-level resistance.[5][10] Some studies suggest that the prevalence of the M184V/I mutation may be lower in patients failing an FTC-containing regimen compared to a lamivudine-containing regimen.[11]
-
FNC (Azvudine): In vitro studies indicate that the M184I mutation is the key mutation selected for under FNC pressure.[6][7] While the M184V mutation also reduces susceptibility to FNC by approximately 250-fold, the drug remains active in the nanomolar range.[6][7] Notably, FNC has shown potent inhibition against some NRTI-resistant strains, such as those with L74V and T69N mutations, and appears more effective against certain resistant variants than lamivudine.[6][8]
Table 3: Activity Against Resistant HIV-1 Strains (EC₅₀ in C8166 cells)
| Compound | Wild-Type (IIIB) | M184V Mutant | Fold Change | Citation(s) |
| FNC (Azvudine) | ~0.11 nM | ~25.49 - 80.82 nM | ~232 - 735 | [8] |
| FTC (Emtricitabine) | (Comparable to 3TC) | High-level resistance | >100 | [10] |
| Lamivudine (3TC) | ~118 nM | >10,000 nM | >85 | [8] |
Note: Data for FTC resistance is often compared to or considered interchangeable with Lamivudine (3TC). The FNC data is from a study that also tested Lamivudine, providing a useful reference.
Pharmacokinetic Properties
The pharmacokinetic profiles, particularly the intracellular half-life of the active triphosphate form, are crucial for determining dosing frequency and maintaining sustained viral suppression.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | FNC (Azvudine) | FTC (Emtricitabine) | Citation(s) |
| Bioavailability | Excellent (82.7% in dogs) | High (93% for capsules) | [12] |
| Plasma Half-life | Data not specified | ~10 hours | [13] |
| Intracellular Triphosphate Half-life | Data not specified | ~39 hours | [3][13] |
FTC's long intracellular half-life is a key feature that supports its convenient once-daily dosing regimen.[13] While specific human pharmacokinetic data for FNC is not as widely published, preliminary reports from clinical trials mention "desirable pharmacokinetics".[14]
Experimental Protocols
A. Cell-Based Antiviral Activity Assay (General Protocol)
This protocol outlines a typical method for determining the EC₅₀ of antiviral compounds in cell culture.
Methodology:
-
Cell Preparation: Susceptible cell lines (e.g., MT-4, TZM-bl) or primary cells like peripheral blood mononuclear cells (PBMCs) are cultured under appropriate conditions.[15]
-
Plating: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 15,000 cells/well).[15]
-
Compound Addition: The test compounds (FNC or FTC) are serially diluted and added to the wells. Control wells with no drug and wells with a known inhibitor (e.g., Zidovudine) are included.
-
Infection: A standardized amount of virus stock is added to the wells.
-
Incubation: The plates are incubated for a period of 4-5 days to allow for viral replication.[15]
-
Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.
B. Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of the active triphosphate forms of the drugs (this compound and FTC-TP) to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a microplate well containing a buffered solution, a template/primer (e.g., a DNA/DNA or RNA/DNA hybrid), deoxynucleoside triphosphates (dNTPs), and purified recombinant HIV-1 RT.[18]
-
Inhibitor Addition: Varying concentrations of the inhibitor (this compound or FTC-TP) are added to the reaction wells.
-
Initiation and Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 60 minutes).
-
Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be achieved through various methods:
-
Radioisotopic: Incorporation of a radiolabeled dNTP (e.g., ³H-dTTP) into the new DNA strand.
-
Non-Radioisotopic (Colorimetric/Fluorometric): An ELISA-based method where the newly synthesized DNA is labeled with a molecule like digoxigenin (DIG) or biotin. This label is then detected by an antibody conjugated to an enzyme (like horseradish peroxidase) that produces a colorimetric or chemiluminescent signal. A FRET-based assay can also monitor polymerization in real-time.[18]
-
-
Data Analysis: The concentration of the inhibitor that reduces RT activity by 50% (IC₅₀) is determined from dose-response curves.
Summary and Conclusion
Both this compound and FTC-TP are highly effective inhibitors of HIV reverse transcriptase.
-
Potency: Based on available in vitro data, FNC (Azvudine) demonstrates exceptionally high potency against wild-type HIV-1 and HIV-2, with EC₅₀ values in the low-to-sub nanomolar range.[6][7] FTC is also highly potent, though the reported EC₅₀ values in different cell lines are typically in the mid-to-high nanomolar range.[3]
-
Resistance: The resistance profiles for both drugs center on the M184 codon in the reverse transcriptase. FNC may retain better activity against some resistant strains compared to lamivudine, a close analogue of FTC.[6][8]
-
Pharmacokinetics: FTC has a well-characterized and favorable pharmacokinetic profile, notably a long intracellular half-life of its active triphosphate form that enables once-daily dosing.[3][13] While clinical data suggests FNC also has favorable pharmacokinetics, detailed comparative parameters are less available in the public domain.[14]
References
- 1. hcv.lanl.gov [hcv.lanl.gov]
- 2. Clinical features and mechanistic insights into drug repurposing for combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Emtricitabine, a new antiretroviral agent with activity against HIV and hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emtricitabine (Emtriva) | aidsmap [aidsmap.com]
- 6. researchgate.net [researchgate.net]
- 7. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. thebodypro.com [thebodypro.com]
- 11. Resistance profiles of emtricitabine and lamivudine in tenofovir-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic characteristics of emtricitabine support its once daily dosing for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]
- 16. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fnc-TP's Cross-Resistance Profile in NRTI-Resistant HIV Strains
For Immediate Release
This guide provides a comprehensive comparison of the cross-resistance profile of Fosfonocidovir triphosphate (Fnc-TP), the active form of the novel nucleoside reverse transcriptase inhibitor (NRTI) Azvudine (FNC), against various NRTI-resistant HIV-1 strains. The analysis includes a direct comparison with established NRTIs, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential role in treating drug-resistant HIV-1 infection.
Executive Summary
This compound demonstrates a distinct and often favorable cross-resistance profile compared to other approved NRTIs. Notably, it retains significant activity against HIV-1 strains harboring common NRTI resistance mutations, including thymidine analogue mutations (TAMs) and the M184V mutation. This suggests that this compound could be a valuable component in treatment regimens for patients who have developed resistance to current NRTI-based therapies.
Comparative In Vitro Susceptibility
The following tables summarize the fold change (FC) in the 50% effective concentration (EC₅₀) of this compound and other NRTIs against various NRTI-resistant HIV-1 strains. The data is compiled from multiple in vitro studies. A fold change of 1.0 indicates no change in susceptibility compared to the wild-type virus, while values greater than 1.0 indicate reduced susceptibility (resistance).
Table 1: Fold Change in EC₅₀ for NRTIs Against HIV-1 with Single Key Resistance Mutations
| HIV-1 RT Mutation | This compound (FNC) | Lamivudine (3TC) | Emtricitabine (FTC) | Tenofovir (TDF) | Abacavir (ABC) | Zidovudine (ZDV) |
| M184V | 2-3[1] | >100[2] | >100[2] | 0.7[3] | 2-4[1][3] | 0.2-0.5[3] |
| K65R | 0.4[1] | >10[2] | >10[2] | 2-4[2][4] | 2-4[2] | 1.0[2] |
| L74V | 0.7[1] | >10[3] | >10[3] | 0.8[3] | 2-4[3] | 0.5[3] |
Table 2: Fold Change in EC₅₀ for NRTIs Against HIV-1 with Thymidine Analogue Mutations (TAMs)
| HIV-1 RT Mutation Profile | This compound (FNC) | Lamivudine (3TC) | Emtricitabine (FTC) | Tenofovir (TDF) | Abacavir (ABC) | Zidovudine (ZDV) |
| TAMs (Pattern 1: M41L, L210W, T215Y) | Moderate increase | Low increase | Low increase | 2-4 | 4-8 | >10 |
| TAMs (Pattern 2: D67N, K70R, T215F, K219Q/E) | 5-8[1] | Low increase | Low increase | 1-2 | 2-4 | 4-10 |
| Q151M Complex | 0.23-0.48[1] | >10 | >10 | 2-5[5] | >10 | >10 |
| T69 Insertion Complex | 22[1] | >10 | >10 | >10 | >10 | >10 |
Note: Data for some NRTI-mutation combinations were not consistently available in the reviewed literature and are represented as general trends (e.g., "Low increase," "Moderate increase"). Specific fold-change values can vary between studies.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro phenotypic susceptibility assays. A general workflow for these experiments is outlined below.
Generation of NRTI-Resistant HIV-1 Mutants
Site-directed mutagenesis is a common method to introduce specific resistance-conferring mutations into the reverse transcriptase coding region of an HIV-1 laboratory clone (e.g., NL4-3).
References
- 1. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.jwatch.org [blogs.jwatch.org]
- 3. The balance between NRTI discrimination and excision drives the susceptibility of HIV-1 RT mutants K65R, M184V and K65r+M184V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations M184V and Y115F in HIV-1 Reverse Transcriptase Discriminate against “Nucleotide-competing Reverse Transcriptase Inhibitors” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitor Drug Resistance Mutation Interactions on Phenotypic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Fnc-TP: A Comprehensive Guide to Personal Protective Equipment and Disposal
Researchers and laboratory professionals handling Fnc-TP must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, outlining the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods. Following these procedural steps is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
The selection and use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment for various laboratory procedures.
| Operation | Required PPE | Additional Recommendations |
| General Handling & Preparation | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Consider double-gloving for extended procedures.- Ensure proper ventilation, such as a fume hood. |
| Procedures with Aerosolization Potential | - N95 respirator or higher- Face shield- Chemical-resistant gown | - Work within a certified biological safety cabinet (BSC) whenever possible. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Chemical-resistant apron or coveralls- Appropriate respiratory protection based on spill size and volatility | - Have a spill kit readily accessible. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to post-procedure cleanup.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Final Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS office for guidance.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: A decision tree for the correct segregation of this compound contaminated waste.
By adhering to these guidelines, researchers and laboratory professionals can significantly reduce the risks associated with handling this compound and ensure a safer working environment for everyone. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for this compound for the most comprehensive information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
